1-(Piperidin-4-yl)pyrrolidine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-4-ylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-10(14)9-2-1-7-13(9)8-3-5-12-6-4-8/h8-9,12H,1-7H2,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFBMIFBUUOUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCNCC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(Piperidin-4-yl)pyrrolidine-2-carboxamide CAS number and identifiers
An In-Depth Technical Guide to 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide
Authored by: Gemini, Senior Application Scientist
Abstract
The molecular scaffold of 1-(piperidin-4-yl)pyrrolidine-2-carboxamide represents a compelling fusion of two pharmacologically significant heterocycles: the piperidine ring, a cornerstone in numerous CNS-active and peripherally acting drugs, and the pyrrolidine-2-carboxamide moiety, a key element in various enzyme inhibitors and peptidomimetics. This technical guide provides a comprehensive overview of this compound, consolidating available chemical data, proposing robust synthetic and analytical methodologies, and exploring its potential therapeutic applications based on the activities of structurally related molecules. This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering foundational knowledge to stimulate and guide future investigation into this promising chemical entity.
Chemical Identity and Physicochemical Properties
Precise identification of a chemical entity is fundamental for research and regulatory purposes. While a specific CAS number for the free base of 1-(piperidin-4-yl)pyrrolidine-2-carboxamide is not readily found in public databases, its dihydrochloride salt is documented. The properties of the parent compound can be reliably predicted using computational models.
| Identifier | Value | Source |
| Compound Name | 1-(piperidin-4-yl)pyrrolidine-2-carboxamide | - |
| Synonyms | 1-piperidin-4-ylpyrrolidine-2-carboxamide | [1] |
| Molecular Formula | C10H19N3O | [1] |
| Molecular Weight | 197.28 g/mol | Calculated |
| Monoisotopic Mass | 197.15282 Da | [1] |
| IUPAC Name | 1-(piperidin-4-yl)pyrrolidine-2-carboxamide | - |
| InChI | InChI=1S/C10H19N3O/c11-10(14)9-2-1-7-13(9)8-3-5-12-6-4-8/h8-9,12H,1-7H2,(H2,11,14) | [1] |
| InChIKey | CPFBMIFBUUOUTJ-UHFFFAOYSA-N | [1] |
| SMILES | C1CC(N(C1)C2CCNCC2)C(=O)N | [1] |
| XlogP (predicted) | -0.1 | [1] |
| Formulation | Dihydrochloride Salt | [1] |
Note: Properties are for the free base unless otherwise specified.
Proposed Synthesis Workflow
The synthesis of 1-(piperidin-4-yl)pyrrolidine-2-carboxamide can be achieved through a logical and efficient pathway involving reductive amination. This common and reliable method forms the C-N bond between the piperidine and pyrrolidine rings. The workflow is designed with readily available starting materials and employs standard protecting group strategies to ensure regioselectivity and high yields.
Synthetic Scheme
The proposed two-step synthesis begins with the reductive amination of N-Boc-4-piperidone with L-prolinamide, followed by the deprotection of the Boc group under acidic conditions to yield the final product.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrrolidine-2-carboxamide
-
To a solution of N-Boc-4-piperidone (1.0 eq) and L-prolinamide (1.1 eq) in dichloroethane (DCE, 0.1 M), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (Na(OAc)₃BH, 1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected intermediate.
Step 2: Synthesis of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide (Final Product)
-
Dissolve the protected intermediate (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane or a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If using TFA, co-evaporate with toluene or dichloromethane to remove residual acid.
-
The resulting salt can be triturated with diethyl ether to yield a solid, which is then filtered and dried under vacuum to afford the final product as its corresponding salt.
Potential Biological and Pharmacological Profile
While no specific biological data for 1-(piperidin-4-yl)pyrrolidine-2-carboxamide is currently published, the constituent scaffolds are prevalent in a wide range of bioactive molecules. Analysis of structurally related compounds allows for the formulation of hypotheses regarding its potential therapeutic applications.[2]
| Compound Class | Biological Target | Potential Therapeutic Area | Reference |
| Pyrrolidine Carboxamides | Enoyl Acyl Carrier Protein Reductase (InhA) | Antituberculosis | [3] |
| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | Aldo-Keto Reductase (AKR1C3) | Oncology (Prostate/Breast Cancer) | [4][5] |
| Pyrrolidine-2-carbonitrile derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | [6] |
| N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide | Adenylyl Cyclase (G. lamblia) | Anti-parasitic | [7] |
| Piperidine Carboxamides | Transient Receptor Potential Vanilloid-1 (TRPV1) | Pain Management | [8] |
The diverse targets of related molecules suggest that 1-(piperidin-4-yl)pyrrolidine-2-carboxamide could be a valuable lead structure for screening against various enzymes and receptors. Its polarity and structural features may confer favorable pharmacokinetic properties.
Hypothetical Mechanism of Action: Enzyme Inhibition
Many piperidine and pyrrolidine derivatives function by inhibiting key enzymes in pathological pathways. For instance, the inhibition of dipeptidyl peptidase-4 (DPP-4) is a validated strategy for managing type 2 diabetes. A compound like 1-(piperidin-4-yl)pyrrolidine-2-carboxamide could potentially bind to the active site of such an enzyme, blocking substrate access and modulating its activity.
Caption: Potential inhibitory mechanism on a target enzyme.
Standard Protocol: In Vitro Enzyme Inhibition Assay
To evaluate the potential biological activity of 1-(piperidin-4-yl)pyrrolidine-2-carboxamide, a primary in vitro enzyme inhibition assay is a critical first step. The following is a generalized protocol adaptable for various enzymes, such as a serine protease like DPP-4.
Materials and Reagents
-
Recombinant human enzyme (e.g., DPP-4)
-
Fluorogenic or chromogenic substrate (e.g., Gly-Pro-AMC for DPP-4)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test Compound: 1-(piperidin-4-yl)pyrrolidine-2-carboxamide
-
Positive Control Inhibitor (e.g., Sitagliptin for DPP-4)
-
DMSO (for compound dilution)
-
384-well microplates (black, for fluorescence)
-
Plate reader capable of kinetic fluorescence measurement
Assay Procedure
-
Compound Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation : Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition : Dilute the enzyme stock to the desired working concentration in assay buffer. Add 20 µL of the diluted enzyme to each well (except "no enzyme" controls).
-
Incubation : Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation : Prepare the substrate at 2x the final desired concentration in assay buffer. Add 20 µL of the substrate solution to all wells to initiate the reaction. The final assay volume is 40 µL.
-
Data Acquisition : Immediately place the plate in a plate reader pre-set to the appropriate temperature (e.g., 30°C). Measure the fluorescence (e.g., Ex/Em = 360/460 nm for AMC) every 60 seconds for 30-60 minutes.
-
Data Analysis :
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.
-
Normalize the rates to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
1-(Piperidin-4-yl)pyrrolidine-2-carboxamide is a molecule of significant interest due to its assembly from two privileged medicinal chemistry scaffolds. While direct experimental data remains to be published, this guide provides a robust framework for its chemical synthesis and initial biological evaluation. The potential for this compound to interact with a variety of enzymes and receptors, as suggested by the activities of related structures, positions it as an attractive candidate for inclusion in screening libraries for drug discovery programs in oncology, metabolic diseases, and infectious diseases. The protocols and workflows detailed herein offer a clear path for researchers to undertake the synthesis and characterization of this compound and to begin exploring its therapeutic potential.
References
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(S)-1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrrolidine-2-carboxylic acid suppliers - BuyersGuideChem. (n.d.). Retrieved March 2, 2026, from [Link]
-
1-(piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride (C10H19N3O) - PubChemLite. (n.d.). Retrieved March 2, 2026, from [Link]
-
He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2008). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 51(16), 4972–4976. Available from: [Link]
-
N-(piperidin-1-ylmethyl)pyrrolidine-2-carboxamide | C11H21N3O - PubChem. (n.d.). Retrieved March 2, 2026, from [Link]
-
Identity - ECHA CHEM. (n.d.). Retrieved March 2, 2026, from [Link]
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4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem. (n.d.). Retrieved March 2, 2026, from [Link]
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Heinrich, D. M., Flanagan, J. U., Jamieson, S. M. F., Silva, S., Rigoreau, L. J. M., Trivier, E., Raynham, T., Turnbull, A. P., & Denny, W. A. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738–744. Available from: [Link]
-
N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride | C11H17Cl2N3O - PubChem. (n.d.). Retrieved March 2, 2026, from [Link]
- US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents. (n.d.).
-
A Potent N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide Inhibitor of Adenylyl Cyclase of G. lamblia: Biological Evaluation and Molecular Modelling Studies - PubMed. (2021). ChemMedChem, 16(13), 2094–2105. Available from: [Link]
-
SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE - IJRPC. (2014). International Journal of Research in Pharmacy and Chemistry, 4(3), 643-649. Available from: [Link]
-
Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed. (2013). European Journal of Medicinal Chemistry, 62, 738–744. Available from: [Link]
-
Discovery of piperidine carboxamide TRPV1 antagonists - PubMed. (2008). Bioorganic & Medicinal Chemistry Letters, 18(16), 4634–4637. Available from: [Link]
-
Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - MDPI. (2026). Molecules, 31(3), 123. Available from: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (2021). International Journal of Molecular Sciences, 22(13), 7044. Available from: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - ResearchGate. (2021). International Journal of Molecular Sciences, 22(13), 7044. Available from: [Link]
-
Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed. (2013). Bioorganic & Medicinal Chemistry, 21(23), 7418–7429. Available from: [Link]
- EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents. (n.d.).
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Precision Engineering of Prolinamide Derivatives: A Technical Guide to SAR and Synthetic Design
Executive Summary
The prolinamide scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for a class of potent serine protease inhibitors. Its unique pyrrolidine ring confers conformational constraint, minimizing the entropic penalty of binding, while the amide functionality serves as a versatile handle for electrophilic "warheads."
This guide dissects the Structure-Activity Relationship (SAR) of prolinamide derivatives, specifically focusing on their application as inhibitors for Dipeptidyl Peptidase-4 (DPP-4) in metabolic diseases and Fibroblast Activation Protein (FAP) in oncology. It moves beyond basic description to provide actionable design strategies, validated synthetic protocols, and self-verifying assay methodologies.
The Prolinamide Pharmacophore: Anatomy of a Scaffold[1]
To engineer effective derivatives, one must deconstruct the scaffold into three functional zones. Modifications in these zones drive the thermodynamic binding affinity and kinetic selectivity.
-
The P1 Core (Pyrrolidine Ring): Mimics the proline residue of the natural substrate. The S-configuration (L-Proline) is thermodynamically essential for fitting the S1 hydrophobic pocket of S9 family proteases.
-
The C-Terminal Warhead (Electrophile): The amide group is often modified into an electrophilic trap (e.g., nitrile, boronic acid) to form a covalent bond with the catalytic serine (Ser630 in DPP-4).
-
The P2/P3 Anchor (N-Substituent): This region dictates selectivity. It extends into the solvent-accessible active site cleft, allowing discrimination between homologous enzymes (e.g., DPP-4 vs. FAP vs. PREP).
Visualization: The Functional Triad
The following diagram illustrates the logical relationship between structural zones and their biological impact.
Caption: Functional decomposition of the prolinamide scaffold showing the causality between structural zones and pharmacological outcomes.
SAR Case Study A: DPP-4 Inhibition (Metabolic Disease)
DPP-4 inhibitors (gliptins) treat Type 2 Diabetes by preventing the degradation of GLP-1.[][2][3][4] The SAR of Vildagliptin and Saxagliptin provides the gold standard for this class.
The "Warhead" Mechanics
The transition from a simple amide to a nitrile (cyano) group is the critical step in potency optimization.
-
Mechanism: The catalytic Serine-OH attacks the nitrile carbon to form an imidate adduct.
-
Kinetics: This reaction is reversible. The high local concentration of the inhibitor (driven by the P1/P2 anchor) pushes the equilibrium toward the adduct.
-
Design Rule: The nitrile must be on the C2 position of the pyrrolidine.
The P2 "Anchor" and Stereochemistry
-
Stereochemistry: The C2 center must be (S). Inversion to (R) typically results in a >100-fold loss in potency due to steric clash with the catalytic triad.
-
N-Substitution:
-
Vildagliptin:[3][5][6][7][8][9][10] Uses a bulky adamantyl group. This fills the hydrophobic S2 pocket and prevents rapid dissociation.
-
Saxagliptin: Incorporates a cyclopropyl ring fused to the pyrrolidine (methanopyrrolidine). This increases rigidity, further reducing the entropic penalty of binding.
-
Comparative Data: Substituent Effects[8]
| Compound Variant | P1 Structure | P2 Substituent (N-Term) | IC50 (DPP-4) | Kinetic Profile |
| Prolinamide (Base) | Pyrrolidine-2-amide | H (Free amine) | > 100 µM | No covalent bond |
| Vildagliptin | 2-Cyanopyrrolidine | 3-Hydroxy-adamantyl | ~3-10 nM | Slow-tight binding |
| Saxagliptin | Methanopyrrolidine-CN | Amino-hydroxy-adamantyl | < 1 nM | Very slow dissociation |
| Inactive Isomer | (R)-2-Cyanopyrrolidine | 3-Hydroxy-adamantyl | > 1 µM | Steric mismatch |
SAR Case Study B: FAP Inhibition (Oncology)
Fibroblast Activation Protein (FAP) is highly expressed in the stroma of solid tumors.[11] It is structurally homologous to DPP-4, making selectivity a major SAR challenge.
The Selectivity Switch
To design a FAP-selective inhibitor, one must exploit the subtle differences in the S2 subsite.
-
DPP-4 Preference: Requires a free, positively charged primary or secondary amine at the P2 position (mimicking the N-terminus of GLP-1).
-
FAP Preference: Tolerates and often prefers N-acylated groups (blocking the positive charge). FAP has endopeptidase activity, meaning it does not require a free N-terminus.
Design Strategy: To shift selectivity from DPP-4 to FAP, cap the N-terminus with a Glycine linker attached to a heteroaromatic ring (e.g., Quinoline).
Validated Scaffold: UAMC-1110 Derivatives
The structure N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) is a benchmark FAP inhibitor.
-
Quinoline Ring: Participates in pi-stacking interactions with Arg123 in the FAP active site (an interaction absent in DPP-4).
-
Glycine Linker: Provides the correct spacing to position the warhead.
-
Selectivity Index: These derivatives often achieve >1000-fold selectivity for FAP over DPP-4.
Synthetic Protocols
The synthesis of cyanopyrrolidine derivatives typically proceeds via a "Coupling-Dehydration" sequence. The following protocol is a self-validating system; the disappearance of the primary amide peak in NMR confirms the dehydration step.
Workflow Diagram
Caption: Standard synthetic route for converting prolinamides to cyanopyrrolidine inhibitors.
Detailed Protocol: Synthesis of N-Substituted 2-Cyanopyrrolidine
1. Amide Coupling (The Anchor):
-
Dissolve N-Boc-L-proline (1.0 eq) and the desired amine (e.g., 3-amino-1-adamantanol) (1.1 eq) in dry DMF.
-
Add EDC[12]·HCl (1.2 eq) and HOBt (1.2 eq), followed by DIPEA (3.0 eq).
-
Stir at room temperature for 12 hours.
-
Validation: LC-MS should show [M+H]+ corresponding to the amide.
2. Dehydration (The Warhead):
-
Dissolve the primary amide intermediate (1.0 eq) in dry DCM at 0°C.
-
Add Triethylamine (4.0 eq).
-
Dropwise add Trifluoroacetic Anhydride (TFAA) (1.5 eq).
-
Stir for 2 hours, allowing to warm to RT.
-
Validation: IR spectroscopy will show the appearance of a nitrile stretch (~2240 cm⁻¹) and disappearance of amide N-H bands.
3. Deprotection:
-
Treat with TFA/DCM (1:[12]1) for 1 hour to remove the Boc group.
-
Concentrate in vacuo. Purify via preparative HPLC.
Biological Validation: The Gly-Pro-AMC Assay
To generate trustworthy SAR data, enzyme inhibition must be measured using a kinetic fluorescence assay. The cleavage of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) is the industry standard.
Assay Logic
-
Substrate: H-Gly-Pro-AMC.
-
Enzyme: Recombinant human DPP-4 or FAP.
-
Signal: Cleavage releases free AMC, which fluoresces at 460 nm (Excitation 380 nm).
-
Inhibition: Reduction in the slope of the fluorescence vs. time curve.
Step-by-Step Protocol
-
Buffer Preparation:
-
25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.
-
Note: BSA is critical to prevent enzyme adsorption to the plastic well walls.
-
-
Enzyme Pre-incubation:
-
Add 10 µL of test compound (diluted in DMSO) to a black 96-well plate.
-
Add 40 µL of Enzyme solution (0.5 nM final concentration).
-
Incubate for 15 minutes at 37°C. This allows the "warhead" to form the covalent adduct.[13]
-
-
Reaction Initiation:
-
Add 50 µL of Substrate solution (Gly-Pro-AMC, 20 µM final).
-
Km Check: Ensure substrate concentration is near the Km (approx 20-50 µM for DPP-4) to ensure competitive kinetics are observable.
-
-
Data Acquisition:
-
Measure fluorescence kinetically every 60 seconds for 30 minutes.
-
Calculate the slope (RFU/min) for the linear portion.
-
Calculate % Inhibition:
.
-
References
-
H. U. Demuth et al. "Type 2 diabetes therapy with DPP IV inhibitors." Biochimica et Biophysica Acta (BBA), 2005. Link
-
T. Kondo et al. "Discovery of long-acting N-(cyanomethyl)-N-alkyl-L-prolinamide inhibitors of dipeptidyl peptidase IV." Bioorganic & Medicinal Chemistry, 2008.[14] Link
-
P. Van der Veken et al. "Development of Potent and Selective Fibroblast Activation Protein (FAP) Inhibitors." Journal of Medicinal Chemistry, 2013. (Describes UAMC-1110).[15] Link
-
J. D. Lawen. "Peptide-based inhibitors of the serine protease fibroblast activation protein." Bioorganic & Medicinal Chemistry Letters, 2019. Link
-
Cayman Chemical. "DPP (IV) Inhibitor Screening Assay Kit Protocol." Cayman Chemical Product Docs. Link
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- 15. mdpi.com [mdpi.com]
Biological Targets for 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide Analogs
Executive Summary: The Privileged Scaffold
The 1-(piperidin-4-yl)pyrrolidine-2-carboxamide motif represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific side-chain modifications.
Its pharmacological utility stems from its ability to mimic peptide turns (specifically
This guide details the two primary biological targets for this scaffold: Melanin-Concentrating Hormone Receptor 1 (MCH-R1) and Factor Xa , along with secondary activity at Chemokine Receptors (CCR5).
Primary Target A: Melanin-Concentrating Hormone Receptor 1 (MCH-R1)[1][2]
Therapeutic Context
MCH-R1 is a G-protein coupled receptor (GPCR) expressed primarily in the lateral hypothalamus.[1] It regulates feeding behavior and energy homeostasis.[1] Antagonism of MCH-R1 is a validated strategy for treating obesity and anxiety.
Structural Pharmacology & SAR
The 1-(piperidin-4-yl)pyrrolidine-2-carboxamide core is central to the "SNAP" series of antagonists (e.g., SNAP-7941, SNAP-94847).
-
The Ionic Anchor: The piperidine nitrogen (protonated at physiological pH) forms a critical salt bridge with Asp123 in Transmembrane Domain 3 (TM3) of the MCH-R1 receptor.
-
The Spacer: The pyrrolidine ring acts as a rigid spacer, positioning the distal aromatic groups to interact with hydrophobic pockets formed by TM5 and TM6.
-
Stereochemistry: Activity is highly sensitive to the stereochemistry at the pyrrolidine C2 position. In many series, the
-configuration (L-proline mimic) is preferred for MCH-R1 binding, whereas the -configuration often leads to selectivity loss or activity switches.
Key Analogs
| Compound ID | R-Group (Amide) | Binding Affinity ( | Mechanism |
| SNAP-7941 | 3,4-difluorophenyl | ~5 nM | Competitive Antagonist |
| SNAP-94847 | 4-methylphenyl | 2.3 nM | High Selectivity Antagonist |
| Generic Analog A | Unsubstituted Phenyl | >100 nM | Weak Binder (Loss of hydrophobic contact) |
Primary Target B: Coagulation Factor Xa (Serine Protease)
Therapeutic Context
Factor Xa (FXa) is the convergence point of the intrinsic and extrinsic coagulation cascades. Direct FXa inhibitors are critical anticoagulants for preventing venous thromboembolism (VTE) and stroke in atrial fibrillation.
Structural Pharmacology
In this context, the scaffold acts as a peptidomimetic of the D-Phe-Pro-Arg sequence.
-
P1 Pocket Interaction: The 1-(piperidin-4-yl) moiety mimics the side chain of Arginine. The basic nitrogen interacts with Asp189 at the bottom of the S1 specificity pocket.
-
P2 Restriction: The pyrrolidine ring binds in the S2 subsite, restricting the inhibitor into a bioactive conformation that optimizes the P1-S1 interaction.
-
The Stereochemical Switch: Unlike MCH-R1, FXa inhibitors often utilize the D-proline (
-pyrrolidine) configuration to correctly orient the P1 and P4 substituents into their respective pockets.
Visualizing the Structure-Activity Relationship (SAR)[1][5]
The following diagram illustrates how the core scaffold diverges to treat distinct pathologies based on peripheral substitutions and stereochemistry.
Figure 1: Divergent SAR pathways for the scaffold based on stereochemistry and R-group substitution.
Experimental Validation Protocols
To validate biological activity, researchers must employ orthogonal assays. The following workflows ensure data integrity (Trustworthiness).
Protocol A: GPCR Calcium Mobilization (MCH-R1)
Objective: Quantify functional antagonism of MCH-R1.
-
Cell Line Generation: Transfect CHO-K1 or HEK293 cells with human MCH-R1 cDNA and
(promiscuous G-protein) to couple the pathway to Calcium release. -
Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 minutes at 37°C.
-
Critical Step: Include 2.5 mM Probenecid to prevent dye efflux.
-
-
Compound Addition: Add the piperidine-pyrrolidine analog (dissolved in DMSO) 15 minutes prior to agonist challenge.
-
Agonist Challenge: Inject MCH (100 nM final concentration).
-
Detection: Monitor fluorescence (
) using a FLIPR (Fluorometric Imaging Plate Reader). -
Analysis: Calculate
based on the suppression of the MCH-induced calcium peak relative to vehicle control.
Protocol B: Chromogenic Factor Xa Inhibition
Objective: Measure enzymatic inhibition constant (
-
Reagent Prep: Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.
-
Enzyme Incubation: Incubate human Factor Xa (0.5 nM) with the test compound for 30 minutes at room temperature.
-
Substrate Initiation: Add chromogenic substrate S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA) at
concentration (approx. 200 ). -
Kinetic Read: Monitor absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.
-
Validation:
-
Control: Rivaroxaban (Standard inhibitor).
-
Z' Factor: Must be > 0.5 for assay validity.
-
Synthesis & Optimization Strategy
Accessing this scaffold typically requires a convergent synthesis.
Figure 2: General synthetic route. Note that the piperidine nitrogen is usually deprotected last to prevent side reactions during amide coupling.
References
-
MCH-R1 Antagonism (SNAP Series)
-
Factor Xa Inhibition (Pyrrolidine-dicarboxamides)
-
CCR5 Modulation
-
General Scaffold Review
- Title: The piperidine scaffold in medicinal chemistry: A review.
- Source:Mini Reviews in Medicinal Chemistry
-
URL:[Link]
Sources
- 1. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. scilit.com [scilit.com]
- 5. Structure-based drug design of pyrrolidine-1, 2-dicarboxamides as a novel series of orally bioavailable factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide: Molecular Weight, Lipophilicity, and Pharmacokinetic Implications
Abstract In the landscape of central nervous system (CNS) drug discovery, aliphatic nitrogen-containing heterocycles serve as critical structural motifs. 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide (CAS: 864356-10-5) is a highly polar, basic bicyclic aza scaffold frequently utilized as a core intermediate in the synthesis of muscarinic M1 and M4 receptor agonists[1]. These agonists are actively investigated for the treatment of neurodegenerative and psychiatric conditions, including Alzheimer's disease and schizophrenia[1]. This technical whitepaper explores the foundational physicochemical properties of this molecule—specifically its molecular weight and lipophilicity (LogP/LogD)—and provides validated experimental protocols for their precise analytical determination.
Structural and Physicochemical Analysis
Understanding the interplay between a molecule's mass, ionization state, and lipophilicity is paramount for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Molecular Weight and Formula
The compound consists of a piperidine ring substituted at the 4-position with a pyrrolidine-2-carboxamide group. Its molecular formula is C10H19N3O , yielding a standard molecular weight of 197.28 g/mol [2].
From a drug design perspective, this low molecular weight (< 200 Da) is highly advantageous. According to Lipinski’s Rule of Five, a molecular weight under 500 Da is generally required for good oral bioavailability. Using 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide as a starting scaffold leaves a substantial "molecular weight budget" of ~300 Da. This allows medicinal chemists to append various lipophilic or target-specific pharmacophores (such as pyrazole or imidazole rings[1]) without violating pharmacokinetic guidelines.
Lipophilicity: LogP vs. LogD
Lipophilicity is the primary driver of passive membrane permeability. For ionizable compounds, we must distinguish between LogP (the partition coefficient of the neutral, un-ionized species) and LogD (the distribution coefficient of all species at a specific pH).
1-(Piperidin-4-yl)pyrrolidine-2-carboxamide contains three key functional groups:
-
Secondary Amine (Piperidine): Highly basic, typical pKa ~10.0–10.5.
-
Tertiary Amine (Pyrrolidine): Moderately basic, typical pKa ~8.0–8.5.
-
Primary Amide: Neutral under physiological conditions.
Because the pKa values of both amine centers are above physiological pH (7.4), the molecule will undergo significant protonation in vivo[3]. At pH 7.4, the piperidine nitrogen will be almost entirely protonated, and the pyrrolidine nitrogen will exist in an equilibrium heavily favoring the protonated state. Consequently, the molecule exists predominantly as a highly hydrophilic monocation or dication. While its intrinsic LogP is low due to the high heteroatom-to-carbon ratio, its LogD at pH 7.4 will be profoundly negative (estimated < -2.0). This indicates that the unmodified scaffold cannot passively cross the blood-brain barrier (BBB) and requires lipophilic functionalization to achieve CNS penetration.
Figure 1: pH-dependent ionization states of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide.
Quantitative Data Summary
| Physicochemical Property | Value | Method / Implication |
| CAS Number | 864356-10-5 | Chemical Registry[2] |
| Molecular Formula | C10H19N3O | Structural Analysis |
| Molecular Weight | 197.28 g/mol | High ligand efficiency potential[2] |
| Exact Mass | 197.1528 Da | Target for HRMS identification |
| Predicted pKa (Piperidine) | ~10.0 - 10.5 | Protonated at physiological pH |
| Predicted pKa (Pyrrolidine) | ~8.0 - 8.5 | Partially protonated at physiological pH |
| Ionization at pH 7.4 | >99% Cationic | Poor passive BBB permeability |
Experimental Methodologies
To empirically validate the molecular weight and lipophilicity of this scaffold, rigorous analytical protocols must be employed. Below are the self-validating methodologies designed for high accuracy.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification
To confirm the exact mass (197.1528 Da) and isotopic distribution, Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized.
Step-by-Step Procedure:
-
Sample Preparation: Dissolve 1 mg of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.
-
Mobile Phase Configuration:
-
Solvent A: 0.1% Formic Acid in LC-MS grade Water.
-
Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Causality: The addition of 0.1% formic acid lowers the pH of the mobile phase, ensuring both basic amine groups on the molecule are fully protonated. This dramatically enhances ionization efficiency in positive mode.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% B to 95% B over 3 minutes.
-
Ionization & Detection: Utilize Electrospray Ionization (ESI) in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.
-
Data Analysis: Extract the chromatogram for the expected [M+H]+ adduct at m/z 198.1601. Compare the observed isotopic pattern against the theoretical distribution for C10H19N3O.
Protocol 2: Shake-Flask Method for LogD (pH 7.4) Determination
Because the molecule ionizes at physiological pH, LogD is the clinically relevant metric. The OECD Test Guideline 107 (Shake-Flask Method) is the gold standard for this determination.
Step-by-Step Procedure:
-
Solvent Pre-saturation (Critical Step): Vigorously mix equal volumes of 1-Octanol and 100 mM Phosphate Buffer (pH 7.4) for 24 hours. Allow the phases to separate completely.
-
Causality: Octanol and water are partially miscible. Failing to pre-saturate the solvents will cause volume shifts during the actual experiment as the solvents dissolve into one another, artificially skewing the final concentration ratios and yielding an invalid LogD.
-
-
Sample Preparation: Dissolve the compound in the pre-saturated aqueous buffer to achieve a concentration of 100 µM.
-
Partitioning: In a glass vial, combine 1 mL of the spiked aqueous buffer with 1 mL of the pre-saturated 1-octanol.
-
Equilibration: Mechanically shake the vial at 25°C ± 1°C for 24 hours to ensure thermodynamic equilibrium is reached between the two phases.
-
Phase Separation: Centrifuge the vial at 3000 x g for 15 minutes to break any micro-emulsions and ensure a sharp boundary between the aqueous (bottom) and octanol (top) layers.
-
Quantification: Carefully extract aliquots from both layers using a syringe. Quantify the concentration of the compound in the octanol phase (
) and the aqueous phase ( ) using the LC-MS method described in Protocol 1. -
Calculation: Calculate LogD using the formula:
.
Figure 2: Step-by-step experimental workflow for the Shake-Flask LogD determination.
Conclusion
1-(Piperidin-4-yl)pyrrolidine-2-carboxamide is a low-molecular-weight (197.28 g/mol ), highly hydrophilic scaffold. Its dual basic amine centers ensure that it exists predominantly in a protonated state at physiological pH, resulting in a deeply negative LogD. While this limits its standalone passive membrane permeability, its compact size and specific geometry make it an ideal, high-efficiency building block for developing targeted muscarinic receptor agonists[1]. By utilizing the rigorous LC-MS and shake-flask protocols outlined above, researchers can accurately track changes in mass and lipophilicity as they elaborate upon this scaffold during lead optimization.
References
- Bicyclic aza compounds as muscarinic m1 receptor agonists. Google Patents.
- Bicyclic aza compounds as muscarinic m1 receptor agonists (Salts and pKa considerations). Google Patents.
Sources
Methodological & Application
Application Note: Synthesis of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide from 4-Piperidone
Abstract
This application note provides a comprehensive, technically detailed guide for the synthesis of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide, a valuable scaffold in medicinal chemistry. The described synthetic route starts from the readily available 4-piperidone and proceeds through a robust and scalable three-step sequence: (1) N-Boc protection of 4-piperidone, (2) Reductive amination with L-prolinamide, and (3) Acid-mediated deprotection of the Boc group. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, detailed step-by-step protocols, and troubleshooting insights to ensure reliable and reproducible outcomes.
Introduction
The piperidine and pyrrolidine rings are privileged scaffolds in modern drug discovery, appearing in a vast array of biologically active molecules. The title compound, 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide, combines these two important heterocycles, creating a versatile building block for the development of novel therapeutics. The synthetic strategy detailed herein was designed for efficiency, reliability, and scalability, utilizing common laboratory reagents and techniques.
The core of this synthesis involves two critical transformations: a reductive amination to form the key C-N bond and an acid-labile protecting group strategy to manage reactivity. Reductive amination is a highly efficient method for forming amine bonds from carbonyl compounds.[1][2] The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a strategic choice, as it is stable under the reductive amination conditions but can be cleanly removed under mild acidic conditions.[3][4][5][6]
Overall Synthetic Scheme
The synthesis is performed in three distinct steps starting from 4-piperidone.
Caption: Overall 3-step synthetic workflow.
Part 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
Scientific Rationale
The initial step involves the protection of the secondary amine of 4-piperidone with a tert-butyloxycarbonyl (Boc) group. This is a crucial strategic decision for two primary reasons:
-
Preventing Self-Condensation and Side Reactions: The free secondary amine of 4-piperidone could otherwise participate in side reactions during the subsequent reductive amination, such as self-condensation or reacting with the carbonyl group of another 4-piperidone molecule.
-
Modulating Reactivity: The Boc group deactivates the nitrogen, preventing it from interfering with the desired reaction at the C4-carbonyl position. The Boc group is exceptionally stable under the mild reductive conditions used in the next step but is readily cleaved under acidic conditions, making it an ideal choice.[5][6]
Detailed Experimental Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 4-Piperidone hydrochloride | 135.61 | 10.0 g | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 17.7 g | 1.1 |
| Triethylamine (TEA) | 101.19 | 22.5 mL | 2.2 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Water | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Suspend 4-piperidone hydrochloride (10.0 g, 73.7 mmol) in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add triethylamine (22.5 mL, 162.1 mmol, 2.2 eq) to the suspension. Stir for 15 minutes to liberate the free base.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 17.7 g, 81.1 mmol, 1.1 eq) portion-wise over 10 minutes, ensuring the internal temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product, N-Boc-4-piperidone, is typically obtained as a white to off-white solid and is often of sufficient purity (>95%) to proceed to the next step without further purification. Expected yield: 13.5-14.5 g (92-98%).
Part 2: Reductive Amination with L-Prolinamide
Scientific Rationale
This step constitutes the core carbon-nitrogen bond-forming reaction. Reductive amination is a highly efficient, one-pot procedure that combines the formation of an iminium ion intermediate with its immediate reduction to the corresponding amine.[7][8]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[7][9] Unlike stronger reducing agents like sodium borohydride, NaBH(OAc)₃ is a mild and selective hydride source that readily reduces the protonated iminium intermediate but is slow to reduce the starting ketone. This selectivity minimizes the formation of the corresponding alcohol byproduct (N-Boc-4-hydroxypiperidine).
-
Reaction Conditions: The reaction is typically run in a chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM). A small amount of acetic acid can be used to catalyze the formation of the iminium ion intermediate.[9]
Caption: Simplified mechanism for reductive amination.
Detailed Experimental Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| N-Boc-4-piperidone | 199.25 | 10.0 g | 1.0 |
| L-Prolinamide | 114.14 | 6.3 g | 1.1 |
| Sodium triacetoxyborohydride | 211.94 | 12.7 g | 1.2 |
| 1,2-Dichloroethane (DCE) | - | 250 mL | - |
| Acetic Acid (optional) | 60.05 | ~0.3 mL | ~0.1 |
| Saturated NaHCO₃ solution | - | 150 mL | - |
| Ethyl Acetate | - | 200 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask, add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and L-Prolinamide (6.3 g, 55.2 mmol, 1.1 eq).
-
Add 1,2-dichloroethane (DCE, 250 mL) and stir to dissolve the reagents. If desired, add glacial acetic acid (0.3 mL, 5.0 mmol, 0.1 eq) to catalyze iminium formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (12.7 g, 60.2 mmol, 1.2 eq) portion-wise over 20 minutes. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of 150 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 5-10% methanol in dichloromethane) to afford tert-butyl 4-(2-carbamoylpyrrolidin-1-yl)piperidine-1-carboxylate as a white solid. Expected yield: 11.7-13.3 g (75-85%).
Part 3: Boc Deprotection
Scientific Rationale
The final step is the removal of the Boc protecting group to yield the target primary amine as its salt. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation.[4] The mechanism involves protonation of the Boc carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the unstable carbamic acid intermediate.[3]
-
Reagent Choice: TFA is highly effective and volatile, which simplifies its removal from the final product during workup.[10] A mixture of TFA in DCM is a standard condition that provides rapid and clean deprotection at room temperature.[3][10]
Detailed Experimental Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Boc-protected intermediate | 297.40 | 10.0 g | 1.0 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 25 mL | - |
| Diethyl Ether | - | 200 mL | - |
Procedure:
-
Dissolve the Boc-protected intermediate (10.0 g, 33.6 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (25 mL) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with additional DCM (2 x 50 mL) to ensure complete removal of TFA.
-
The resulting residue is the TFA salt of the product. To isolate it as a solid, dissolve the residue in a minimal amount of methanol (~10 mL) and add it dropwise to a stirred solution of cold diethyl ether (200 mL).
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide as its trifluoroacetate salt. Expected yield: 10.0-10.8 g (95-99%).
Conclusion
The synthetic route described in this application note provides a reliable and high-yielding method for the preparation of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide from 4-piperidone. The protocols have been designed with careful consideration of reagent choice and reaction conditions to ensure reproducibility and scalability. This versatile building block can be utilized in various drug discovery programs for the synthesis of more complex molecular architectures.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Balaram, G., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 8, 1530-1536. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
-
Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]
-
Reddit. (2017). Challenging reductive amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. DOI:10.1039/D4RA07847K. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Retrieved from [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Khan, I., et al. (2014). Synthesis and Pharmacological Evaluation of Novel Benzoyl Derivatives of Piperidine-4-Carboxamide. International Journal of Research in Pharmacy and Chemistry, 4(3), 643-649. Available at: [Link]
-
Matassini, C., et al. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 284-305. Available at: [Link]
-
Shisha, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6434. Available at: [Link]
-
Sureshbabu, V. V., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 13(23), 6256-6259. Available at: [Link]
-
Ospanova, F. D., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 31(3), 654. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Raines, R. T., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(15), 5859-5868. Available at: [Link]
- Goodman, M., et al. (2002). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
-
Raines, R. T., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(15), 5859-5868. Available at: [Link]
-
Bull, J. A., et al. (2016). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition, 55(4), 12150-12185. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
Optimized Reductive Amination Protocols: Coupling Pyrrolidine to Piperidin-4-one Scaffolds
Strategic Overview
The formation of the 4-(pyrrolidin-1-yl)piperidine moiety is a ubiquitous transformation in medicinal chemistry, serving as a core pharmacophore in antihistamines, antipsychotics, and analgesics. While theoretically simple, the reductive amination of a cyclic ketone (piperidin-4-one) with a secondary cyclic amine (pyrrolidine) presents specific challenges:
-
Steric Congestion: The formation of the tetra-substituted iminium ion intermediate is sterically more demanding than with primary amines.
-
Reversibility: The iminium species is unstable and prone to hydrolysis; equilibrium must be driven effectively.
-
Product Polarity: The resulting product is a diamine, often highly polar and water-soluble, leading to significant yield loss during standard aqueous workups.
This guide details two field-proven protocols: the Standard Sodium Triacetoxyborohydride (STAB) Method for general synthesis, and the Titanium(IV) Isopropoxide Method for sterically hindered or electron-deficient substrates.
Mechanistic Insight & Reaction Logic[1]
Understanding the mechanism is vital for troubleshooting. Unlike primary amines, secondary amines (pyrrolidine) cannot form a neutral imine. They form a positively charged iminium ion .
Critical Causality
-
Why STAB? Sodium triacetoxyborohydride [NaBH(OAc)₃] is the reagent of choice because it is mild.[1][2][3] It reduces the iminium ion rapidly but reduces the ketone slowly.[1] This kinetic selectivity allows the amine and ketone to equilibrate to the iminium species without significant side-reaction (alcohol formation).
-
Why Acid Catalysis? The dehydration of the hemiaminal to the iminium ion is the rate-determining step. Weak acids (Acetic Acid) catalyze this elimination.
Mechanistic Pathway[1][3][5][6][7]
Figure 1: Reaction pathway highlighting the critical iminium intermediate. Note that direct reduction of the ketone (red dashed line) is the primary yield-killing side reaction.
Protocol A: The Gold Standard (STAB)
Applicability: Standard coupling of pyrrolidine to N-protected piperidin-4-ones (e.g., N-Boc, N-Benzyl). Reference: Based on the Abdel-Magid protocol [1].
Reagents & Stoichiometry
| Component | Equiv. | Role |
| N-Boc-4-piperidone | 1.0 | Electrophile (Ketone) |
| Pyrrolidine | 1.1 - 1.2 | Nucleophile (Secondary Amine) |
| Acetic Acid (AcOH) | 1.0 - 1.2 | Catalyst (Promotes dehydration) |
| NaBH(OAc)₃ | 1.4 - 1.5 | Reducing Agent (Hydride Source) |
| DCE or DCM | Solvent | 1,2-Dichloroethane is preferred for rate; DCM is a greener alternative. |
Step-by-Step Procedure
-
Solvation: In a dry flask under Nitrogen/Argon, dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous DCE (0.2 M concentration).
-
Amine Addition: Add Pyrrolidine (1.1 equiv).
-
Catalyst Addition: Add Glacial Acetic Acid (1.0 equiv).
-
Imine Formation (Critical): Stir at Room Temperature (RT) for 30–60 minutes .
-
Why? Unlike aldehydes, ketones require time to establish the equilibrium concentration of the iminium ion before the reducing agent is added.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Note: Gas evolution is minimal compared to NaBH₄, but ensure venting.
-
-
Reaction: Stir at RT for 12–16 hours.
-
Monitoring: Check by LCMS or TLC (stain with Ninhydrin or KMnO₄). Look for the disappearance of the ketone.
-
Protocol B: The "Mattson" Method (Titanium Isopropoxide)
Applicability: Use when Protocol A fails, particularly for sterically hindered amines or electron-deficient systems where iminium formation is unfavorable. Reference: Mattson et al. [2].[5]
Mechanism of Action
Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the iminium species and coordinating to the oxygen to facilitate attack.
Step-by-Step Procedure
-
Complexation: In a dry flask, combine N-Boc-4-piperidone (1.0 equiv) and Pyrrolidine (1.1 equiv) neat (no solvent) or in minimal dry THF.
-
Titanium Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise.
-
Safety: Ti(OiPr)₄ is moisture sensitive. Syringe transfer is required.
-
-
Incubation: Stir the mixture at RT for 1 hour. The solution often becomes viscous.
-
Dilution: Dilute with absolute Ethanol or dry THF (to approx 0.5 M).
-
Reduction: Add Sodium Borohydride (NaBH₄) (1.5 equiv).
-
Note: We use the stronger NaBH₄ here because the titanium complex modulates the reactivity, and STAB is often too bulky to react with the Ti-complexed iminium.
-
-
Quench (Specific): After completion (approx 4–6 hours), add water (2 mL per mmol) to precipitate white titanium dioxide (TiO₂).
-
Filtration: Filter the slurry through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.
Isolation & Purification: The "Amphoteric" Challenge
The product, 4-(pyrrolidin-1-yl)piperidine, is a diamine. If the N-protecting group is acid-labile (like Boc) or if the product is small, it behaves as a "grease" that is soluble in both water and organics, or it gets trapped in the aqueous layer as a salt.
Optimized Workup for Diamines
Goal: Ensure the product is fully deprotonated (free base) to drive it into the organic layer.
-
Quench:
-
For Protocol A: Add saturated aqueous NaHCO₃ (mild) or 1N NaOH (strong).
-
Target pH: The aqueous phase MUST be pH > 12 . If the pH is neutral (7-8), the pyrrolidine nitrogen (pKa ~10) will be partially protonated and remain in the water.
-
-
Extraction Solvent:
-
Standard EtOAc often fails for polar diamines.
-
Recommendation: Use DCM (Dichloromethane) or a mixture of CHCl₃/Isopropanol (3:1) . The alcohol helps extract polar amines from the aqueous phase.
-
-
Washing:
-
Wash the organic layer once with brine.
-
Avoid acidic washes (like 1N HCl) unless you intend to pull the product back into water for purification (Acid-Base extraction).
-
-
Purification:
-
Flash Chromatography: Silica gel is acidic and amines streak.
-
Mobile Phase: DCM / MeOH / NH₄OH (e.g., 90:9:1). The ammonium hydroxide is mandatory to deprotonate the silica silanols and allow the amine to elute as a sharp band.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (Ketone remains) | Iminium ion not forming. | Switch to Protocol B (Ti(OiPr)₄) . The Lewis acid forces dehydration. |
| Side Product: Alcohol | Reducing agent attacking ketone directly. | Ensure 30-60 min stir time before adding STAB. Do not use NaBH₄ in Protocol A. |
| Product stuck in Aqueous | pH too low during extraction. | Adjust aqueous layer to pH 12-14 using NaOH pellets. Use CHCl₃:IPA (3:1) for extraction.[6][7] |
| Viscous/Gummy Reaction | Polymerization of unprotected piperidone. | Ensure the piperidin-4-one nitrogen is Protected (Boc, Cbz, Benzyl). |
Decision Matrix (Workflow)
Figure 2: Decision matrix for selecting the appropriate reductive amination protocol.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9][1][10][5][8] Studies on Direct and Indirect Reductive Amination Procedures.[10][5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[10][5]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[9][1][3][5] Journal of the American Chemical Society, 93(12), 2897–2904.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. designer-drug.com [designer-drug.com]
- 7. rsc.org [rsc.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Facile Boc-Deprotection of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and in peptide synthesis.[1][2] Its utility stems from its robustness under a wide array of chemical conditions, coupled with its straightforward removal under acidic conditions.[1][3] This application note provides a detailed guide for the deprotection of the Boc group from tert-butyl 4-(2-carbamoylpyrrolidin-1-yl)piperidine-1-carboxylate to yield 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide. This target molecule, featuring both piperidine and pyrrolidine scaffolds, represents a class of compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[4][5][6]
We present two well-established and reliable protocols for this transformation: one employing trifluoroacetic acid (TFA) and the other utilizing hydrochloric acid (HCl) in dioxane. The causality behind experimental choices, self-validating system checks, and comprehensive references are provided to ensure scientific integrity and successful execution.
Reaction Mechanism: Acid-Catalyzed Boc-Deprotection
The removal of the Boc group under acidic conditions proceeds through a well-defined, acid-catalyzed mechanism.[1][7] The process can be broken down into four key steps:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[1][8] This initial step activates the carbamate for subsequent cleavage.
-
Formation of a Tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][7]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[9][10] This irreversible step drives the reaction to completion.
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture, yielding the corresponding ammonium salt (trifluoroacetate or hydrochloride).[1]
Caption: Acid-catalyzed mechanism for Boc deprotection.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| tert-butyl 4-(2-carbamoylpyrrolidin-1-yl)piperidine-1-carboxylate | Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Hydrochloric Acid in Dioxane | 4.0 M solution |
| Diethyl Ether | Anhydrous |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Aqueous |
| Brine (Saturated NaCl Solution) | Aqueous |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade |
| Round-bottom flasks | Various sizes |
| Magnetic stirrer and stir bars | |
| Ice bath | |
| Rotary evaporator | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| LC-MS system | For reaction monitoring |
| NMR Spectrometer | For product characterization |
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used and highly effective method for Boc deprotection.[3][8] The use of a chlorinated solvent like DCM ensures good solubility for a wide range of substrates.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Boc-protected amine (1.0 equivalent) in anhydrous DCM to a concentration of 0.1–0.5 M.[3]
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exotherm upon acid addition.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective ratio is a 1:1 mixture of TFA and DCM (v/v).[8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[3]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[11]
-
The resulting residue is the trifluoroacetate salt of the deprotected amine. For many subsequent reactions, this salt can be used directly.[12]
-
To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Caution: Carbon dioxide evolution can cause pressure build-up.[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude free amine.[3]
-
-
Purification: The crude product can be purified by an appropriate method such as column chromatography on silica gel or recrystallization.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides the hydrochloride salt of the deprotected amine directly, which is often a stable, crystalline solid that is easy to handle and purify.[13][14]
Procedure:
-
Suspension/Dissolution: Suspend or dissolve the Boc-protected amine (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.[7][15]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[15]
-
Isolation: Upon completion, evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[1]
-
Purification (Optional): The resulting hydrochloride salt is often of high purity. If necessary, it can be further purified by trituration with a solvent in which the salt is insoluble (e.g., diethyl ether) or by recrystallization.
-
Free-basing (Optional): To obtain the free amine, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., NaOH or NaHCO₃). Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Caption: General experimental workflow for Boc deprotection.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid, short reaction time, or low temperature. | Add more acid, extend the reaction time, or allow the reaction to proceed at room temperature. |
| Formation of Side Products | The tert-butyl cation can alkylate nucleophilic sites on the substrate.[16] | Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture to trap the tert-butyl cation.[15] |
| Difficult Work-up/Emulsion Formation | The product amine salt may have some water solubility. | Add more brine during the aqueous wash to break the emulsion. If the product is highly water-soluble, consider using a solid-phase scavenger resin for work-up.[12][17] |
| Low Yield after Purification | The free amine may be volatile or adhere strongly to silica gel. | If the product is volatile, avoid prolonged exposure to high vacuum. For column chromatography, consider deactivating the silica gel with triethylamine to prevent product loss. |
Conclusion
The Boc-deprotection of tert-butyl 4-(2-carbamoylpyrrolidin-1-yl)piperidine-1-carboxylate is a straightforward and high-yielding transformation. The choice between the TFA and HCl protocols will depend on the desired final salt form and the subsequent synthetic steps. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can reliably obtain the desired 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide for further investigation in drug development and medicinal chemistry.
References
- BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341.
- Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- Scribd. Rapid N-Boc Deprotection with TFA.
- Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
- Common Organic Chemistry. Boc Deprotection - TFA.
- Sigma-Aldrich. Hydrogen chloride 4.0M 1,4-dioxane.
- Master Organic Chemistry. Amine Protection and Deprotection.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?.
- ResearchGate.
- ResearchGate. How can we do the deprotection of boc-amino acids using hcl?.
- J&K Scientific LLC. (2021). BOC Protection and Deprotection.
- BenchChem. (2025). Navigating Boc Deprotection: A Guide to Preventing Side Products.
- Topics in Current Chemistry (Cham). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
Application Note: Advanced Purification Strategies for Polar Diamine Scaffolds
Abstract
Polar diamine scaffolds (e.g., piperazines, ethylenediamines, putrescine analogs) represent a critical structural class in modern drug discovery, particularly in the synthesis of PROTACs and RNA-targeting small molecules. However, their high polarity and basicity create a "perfect storm" for chromatographic failure: lack of retention on standard C18, severe peak tailing due to silanol interactions, and poor solubility in orthogonal organic solvents. This Application Note details three field-proven purification workflows—High pH Reversed-Phase , Ion-Pairing Chromatography (IPC) , and HILIC —providing a decision matrix to select the optimal route based on compound physiochemistry.
The Challenge: The "Polarity Trap"
Standard Reversed-Phase (RP) chromatography relies on hydrophobic interaction. Polar diamines often elute in the void volume (
-
Highly Polar: They prefer the aqueous mobile phase over the hydrophobic stationary phase.
-
Positively Charged: At standard acidic pH (pH 2-3), both amine groups are protonated (
), drastically reducing hydrophobic retention. -
Silanophilic: The cationic amines interact electrostatically with residual anionic silanols (
) on the silica support, causing peak tailing and irreversible adsorption.
Strategy 1: High pH Reversed-Phase (The Modern Standard)
Best For: Compounds that are moderately polar but become hydrophobic when neutral.
Mechanism
By elevating the mobile phase pH above the analyte's pKa (typically pH 10-11), the amines are deprotonated (
Critical Requirement: Hybrid Particle Technology
Standard silica dissolves at pH > 8. You must use hybrid silica (e.g., Waters XBridge/BEH, Phenomenex Gemini/Kinetex EVO) which incorporates organic bridges (ethylene) into the silica lattice to resist alkaline hydrolysis.
Protocol A: High pH Prep-HPLC
-
Stationary Phase: Hybrid C18 (e.g., Waters XBridge BEH C18), 5 µm or 10 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) in Water.
-
Note: Ammonium hydroxide (
) can be used to adjust pH to 10.5 if needed.
-
-
Mobile Phase B: 100% Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Hold)
-
2-15 min: 5%
60% B -
15-17 min: 95% B (Wash)
-
-
Detection: UV 210/254 nm. (Mass Spec compatible: Yes, in positive mode, though ionization may be slightly suppressed compared to acidic conditions).
Strategy 2: Ion-Pairing Chromatography (The "Brute Force" Method)
Best For: Extremely polar/hydrophilic amines that do not retain even at high pH.
Mechanism
An acidic ion-pairing reagent (IPR) is added to the mobile phase. The IPR contains a hydrophobic tail and an anionic head.
-
Solution Phase: The anionic IPR pairs with the cationic amine, forming a neutral, hydrophobic complex.
-
Solid Phase: The hydrophobic tail of the IPR adsorbs onto the C18 surface, effectively creating a dynamic ion-exchange surface.
Protocol B: TFA/HFBA Mediated Purification
-
Stationary Phase: Standard C18 (End-capped). Warning: Dedicate this column to IP methods; IPRs are difficult to wash off.
-
Reagent Selection:
-
Mobile Phase A: Water + 0.1% TFA (or 0.1% HFBA).
-
Mobile Phase B: ACN + 0.1% TFA (or 0.1% HFBA).
-
Gradient: Start at 0-2% B. Shallow gradients (e.g., 0.5% increase per min) are often required for diamine separation.
Crucial Step: Salt Exchange (TFA Removal)
TFA salts are cytotoxic and can alter biological assay data.[4] You must convert the TFA salt to a Hydrochloride (HCl) salt.[5]
Workflow:
-
Dissolve dried TFA-salt product in 0.1 M HCl (or 100 mM HCl).
-
Freeze and Lyophilize completely.
-
Repeat 3 times. (The excess HCl drives off the volatile TFA).
-
Final lyophilization from water yields the clean HCl salt.
Strategy 3: HILIC (Hydrophilic Interaction Liquid Chromatography)
Best For: Highly polar, water-soluble diamines where orthogonal selectivity is needed.
Mechanism
HILIC uses a polar stationary phase (Silica, Amide, Zwitterionic) and a high-organic mobile phase.[6] Retention increases as polarity increases (opposite of RP). A water-rich layer forms on the surface; analytes partition into this layer.[3]
Protocol C: HILIC Purification
-
Stationary Phase: Amide-bonded silica (e.g., Waters BEH Amide, Tosoh Amide-80). Amide is preferred over bare silica for amines due to better peak shape.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in 90% ACN / 10% Water.
-
Mobile Phase B: 10 mM Ammonium Formate (pH 3.0) in Water.[2][4][5][7][8][9][10][11]
-
Note: Buffer is essential to suppress ion-exchange interactions with silanols.
-
-
Gradient:
-
Start: 100% A (High Organic)
-
End: 50% A / 50% B (Higher Water content elutes the compound).
-
-
Sample Diluent: Critical. Sample must be dissolved in >80% ACN. Injecting a water-dissolved sample will cause "breakthrough" and poor peak shape.
Decision Matrix & Logic Flow
The following diagram illustrates the decision process for selecting the correct purification method based on compound properties.
Figure 1: Decision tree for selecting purification methodology based on hydrophobicity and pH stability.
Comparative Data & Troubleshooting
Method Comparison Table
| Feature | High pH RP (Hybrid C18) | Ion-Pairing (TFA/HFBA) | HILIC (Amide) |
| Retention Mechanism | Hydrophobic (Neutral amine) | Ion-Pairing + Hydrophobic | Partitioning (Water layer) |
| Peak Shape | Excellent (Silanols suppressed) | Good (TFA masks silanols) | Good (if buffer used) |
| Loadability | High | Moderate | Low to Moderate |
| MS Sensitivity | Good (Positive mode) | Poor (Signal suppression) | Excellent (High organic) |
| Post-Process | Simple Lyophilization | Requires Salt Exchange | Simple Lyophilization |
| Column Life | High (if Hybrid particle) | Moderate (Acid hydrolysis) | High |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Residual silanol interaction. | 1. Increase Buffer Conc. (20mM). 2. Switch to High pH (if stable). 3. Add 0.1% TEA (Triethylamine) as a sacrificial base (Analytical only). |
| No Retention ( | Compound too polar for C18. | 1. Switch to HILIC. 2. Use HFBA instead of TFA (Ion Pairing). 3. Use a C18-AQ (Aqua) column compatible with 100% water. |
| Broad/Split Peaks (HILIC) | Mismatched sample diluent. | Dissolve sample in mobile phase A (High ACN). Do not inject water/DMSO plugs into HILIC. |
| Ghost Peaks | TFA "memory" effect. | Wash system with 50:50 Water:ACN + 1% Formic Acid. Dedicate columns to TFA use. |
References
-
Waters Corporation. BEH Particle Technology: Bridged Ethylene Hybrid Particles for HPLC and UPLC.[Link][6]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionized solutes in hydrophilic interaction chromatography. Journal of Chromatography A. [Link]
-
Agilent Technologies. HILIC Chromatography: When and How?[Link]
-
Phenomenex. High pH Stability of Gemini Columns for Basic Compounds.[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. support.waters.com [support.waters.com]
- 10. mz-at.de [mz-at.de]
- 11. peptide.com [peptide.com]
Troubleshooting & Optimization
Preventing racemization of proline stereocenter during coupling
[1]
Current Status: Operational Subject: Troubleshooting & Prevention of Proline Stereocenter Loss (Racemization) Assigned Specialist: Senior Application Scientist
Core Directive & Overview
Welcome to the Technical Support Center. You are likely here because you have detected diastereomeric impurities (e.g., D-Pro contaminants) in your peptide or are planning a high-risk synthesis involving C-terminal Proline activation.
The Problem: Proline is a secondary amine with a cyclic structure. When its carboxyl group is activated for coupling, it is exceptionally prone to forming an oxazol-5(4H)-one (azlactone) intermediate. This intermediate allows the
The Solution: You cannot change the physics of the proline ring, but you can manipulate the kinetics of the coupling reaction to favor amide bond formation over proton abstraction.
Mechanism & Root Cause Analysis
To prevent the issue, you must understand the enemy. Racemization is not random; it is a specific chemical pathway driven by base-catalyzed enolization via the oxazolone intermediate.
The Oxazolone Pathway
When a C-terminal Proline (Pro-OH) is activated (e.g., by a carbodiimide or uronium reagent), the carbonyl oxygen of the penultimate amide bond attacks the activated carbonyl. This forms a 5-membered ring (oxazolone).[1]
-
Why Proline? The conformational constraint of the pyrrolidine ring forces the peptide backbone into a geometry that favors this intramolecular attack.
-
The Critical Moment: Once the oxazolone forms, the
-proton (H) becomes highly acidic. Any base present (DIPEA, NMM) can abstract this proton, destroying the stereocenter.
Figure 1: The oxazolone pathway.[1][2] Note that the presence of base accelerates the transition from Oxazolone to the achiral Enol form.
Troubleshooting Guides (By Scenario)
Select the scenario that matches your experiment.
Scenario A: Fragment Condensation (High Risk)
You are coupling a peptide fragment ending in Proline (Sequence-Pro-OH) to another fragment (H-Sequence).
The Issue: Unlike stepwise SPPS where the N-terminus is a urethane (Fmoc/Boc) which suppresses oxazolone formation, a fragment has an N-terminal amide . This makes oxazolone formation almost inevitable upon activation.
Protocol:
-
Stop using HATU/HBTU. These require base (DIPEA) to function. The base will racemize your Proline before the fragments couple.
-
Use DIC/Oxyma Pure. This is the "Gold Standard" for neutral pH coupling.
-
Add Collidine if necessary. If solubility requires a base, use 2,4,6-trimethylpyridine (Collidine/TMP). It is sterically hindered and less likely to abstract the
-proton than DIPEA.
| Reagent System | Relative Racemization Risk | Recommendation |
| DIC / Oxyma Pure | Low (<1%) | Primary Choice |
| HATU / DIPEA | High (5-20%) | AVOID |
| HBTU / HOBt / DIPEA | High (5-15%) | AVOID |
| DIC / HOAt | Low-Medium | Acceptable Alternative |
Scenario B: Resin Loading (Esterification)
You are attaching the first amino acid (Fmoc-Pro-OH) to a hydroxyl resin (e.g., Wang resin).
The Issue: The standard catalyst, DMAP (4-Dimethylaminopyridine), is a nucleophilic base that famously induces racemization during esterification.
Protocol:
-
Eliminate DMAP. Do not use the standard "DIC/DMAP" method for Proline or Cysteine.
-
Use 1-Methylimidazole (1-MeIm). This catalyst promotes esterification without significant proton abstraction.
-
Method: Use DIC (1.0 eq) and 1-MeIm (0.7 eq) with Fmoc-Pro-OH (1.0 eq) in DCM/DMF.
Scenario C: Stepwise SPPS (Low Risk)
You are adding the amino acid after Proline (Xaa + Pro-Peptide-Resin).
The Issue: Proline is a secondary amine and is sterically hindered.[3] Standard coupling might be slow, leading to deletion sequences, but racemization of the incoming Xaa is the risk here, not the Pro itself.
-
Correction: Use HATU or COMU for the residue following Proline to ensure complete coupling. Double couple if necessary.
Validated Protocols
Protocol 1: The "Low-Racemization" Segment Coupling
Use this for Pro-Xaa bond formation in solution or on-resin segment condensation.
Reagents:
-
Fragment A (C-term Pro-OH)
-
Fragment B (N-term Amine)
-
Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)
-
Solvent: DMF or DCM (DCM is superior for suppressing racemization due to lower dielectric constant, if solubility permits).
Step-by-Step:
-
Dissolve Fragment A (1.0 eq) and Oxyma Pure (1.1 eq) in minimal DMF/DCM.
-
Cool the solution to 0°C. (Temperature control is the simplest way to slow oxazolone formation).
-
Add DIC (1.0 eq). Stir for 2 minutes at 0°C. Do not pre-activate for longer than 2-3 minutes.
-
Add Fragment B (1.0 - 1.2 eq).
-
Allow to warm to Room Temperature and stir until completion (monitor by HPLC).
-
Verification: If base is absolutely required for solubility, add Collidine (1.0 eq) only after the fragments are mixed.
Protocol 2: Detection of D-Pro (Marfey’s Method)
How do you know if your protocol worked?
-
Hydrolysis: Hydrolyze a small sample of peptide (6M HCl, 110°C, 24h).
-
Derivatization: Treat the hydrolysate with FDAA (Marfey’s Reagent) or L-FDLA (Advanced Marfey’s).
-
Analysis: Inject on C18 HPLC. The L-Pro-L-FDAA and D-Pro-L-FDAA adducts will have distinct retention times (D-isomers typically elute later).
Decision Matrix (Visual Guide)
Use this logic flow to select your reagents.
Figure 2: Reagent selection logic based on experimental context.
FAQ: Frequently Asked Questions
Q: Can I use HATU if I lower the temperature? A: It is risky. HATU requires a base to generate the active ester. Even at 0°C, the presence of DIPEA with an activated C-terminal Proline in a segment condensation can induce 5-10% racemization. If you must use HATU, switch the base to Collidine (TMP) .
Q: Why does DCM reduce racemization compared to DMF? A: DMF is a polar aprotic solvent that stabilizes charged intermediates, including the enolate form of the oxazolone. DCM has a lower dielectric constant, which destabilizes the charged transition state required for proton abstraction, thereby slowing down racemization.
Q: I see "Pseudoproline" mentioned in literature. Does that help? A: Pseudoprolines (oxazolidines) are primarily used to prevent aggregation and improve solubility of the growing chain. While they protect the stereochemistry of the Ser/Thr residue they are derived from, they do not directly prevent racemization of a C-terminal Proline residue during a segment coupling. However, they can improve the rate of coupling by preventing aggregation, which indirectly helps by reducing the time the activated ester sits in solution.
References
-
Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., Albericio, F. (2009). [5]
-
Use of Oxyma as pH Modulatory Agent to Be Used in the Prevention of Base-Driven Side Reactions. Subirós-Funosas, R., El-Faham, A., Albericio, F. (2012). [5]
-
Application of Marfey's reagent in racemization studies of amino acids and peptides. Szókán, G., Mezö, G., & Hudecz, F. (1988). [6][7]
-
Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions. Kuroda, H., Kubo, S., Chino, N., Kimura, T., & Sakakibara, S. (1992).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. Sci-Hub. Application of marfey's reagent in racemization studies of amino acids and peptides / Journal of Chromatography A, 1988 [sci-hub.red]
- 7. Application of Marfey's reagent in racemization studies of amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Piperidone-Pyrrolidine Couplings
Subject: Removing Unreacted Piperidone from Reductive Amination Mixtures Ticket ID: CHEM-SUP-2024-882 Support Level: Tier 3 (Senior Application Scientist)
Diagnostic: Characterize Your Impurity
Before selecting a purification protocol, you must categorize the electronic nature of your unreacted piperidone. The success of the separation depends entirely on the protecting group (R) on the piperidone nitrogen.
The Critical Question: Is your piperidone Basic or Neutral ?
-
Scenario A: Neutral (N-Protected)
-
Substrate:
-Boc-4-piperidone, -Cbz-4-piperidone, or -Acyl-4-piperidone. -
Chemistry: The carbamate/amide withdraws electron density, rendering the piperidine nitrogen non-basic.
-
Recommended Method:Acid-Base Extraction (Method 1) .
-
-
Scenario B: Basic (N-Alkyl/Unprotected)
-
Substrate:
-Benzyl-4-piperidone, -Methyl-4-piperidone, or 4-piperidone (free base). -
Chemistry: The nitrogen remains basic (
). It will co-extract with your product during acid washes. -
Recommended Method:Bisulfite Wash (Method 2) or Scavenger Resins (Method 3) .
-
Method 1: The "pKa Switch" (Acid-Base Extraction)
Best For:
Workflow Diagram
Figure 1: Selective partitioning logic for separating basic amines from neutral carbamates.
Step-by-Step Protocol
-
Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Diethyl Ether (
). Avoid Dichloromethane (DCM) if possible, as emulsions are more common. -
Acid Wash: Wash the organic phase with 1M Citric Acid (preferred for Boc stability) or 1M HCl (3 x Vol).
-
Mechanism: The tertiary amine product protonates (
) and moves to the aqueous phase. The neutral -Boc-piperidone remains in the organic phase.
-
-
Separation: Drain the aqueous layer into a clean flask. Keep the organic layer (impurity) for verification, then discard.
-
Basification: Cool the aqueous layer on ice. Slowly add 3M NaOH or saturated
until pH > 12.-
Check: Solution should turn cloudy as the free amine product precipitates/oils out.
-
-
Extraction: Extract the aqueous mixture with EtOAc or DCM (3 x Vol).
-
Drying: Dry combined organics over
, filter, and concentrate.
Method 2: The Bisulfite Adduct Wash
Best For: Unhindered ketones (e.g.,
Step-by-Step Protocol
-
Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (
). -
Solvent Choice: Ensure your crude product is dissolved in a non-water-miscible solvent (EtOAc is ideal).
-
The Wash: Add the saturated bisulfite solution to your separatory funnel (1:1 volume ratio).
-
Agitation (Critical): Shake vigorously for 3–5 minutes .
-
Note: Adduct formation is reversible and not instantaneous. Brief shaking will fail.
-
-
Separation: Drain the aqueous layer (contains the piperidone-bisulfite adduct).
-
Polishing: Wash the organic layer with brine to remove residual bisulfite salts.
Safety Warning: Bisulfite releases
Method 3: Solid-Phase Scavenging
Best For: High-throughput chemistry or when aqueous workups cause emulsions. Principle: A polymer-supported hydrazide reacts chemoselectively with the ketone to covalently bind it to the bead.
Workflow Diagram
Figure 2: "Catch-and-release" scavenging workflow for ketone removal.
Protocol
-
Resin Selection: Use Polystyrene-Tosylhydrazide (PS-TsNHNH2).
-
Loading: Typically 1.5 – 2.5 mmol/g.
-
-
Stoichiometry: Add 2.0 – 3.0 equivalents of resin relative to the estimated excess piperidone.
-
Solvent: Works well in DCM, DCE, or THF. Add a catalytic amount of Acetic Acid (5% v/v) to catalyze hydrazone formation.
-
Incubation: Shake at room temperature for 4–16 hours.
-
Filtration: Filter through a fritted cartridge or Celite plug. The filtrate contains your pure amine.
Data Summary & Comparison
| Feature | Acid-Base Extraction | Bisulfite Wash | Scavenger Resin |
| Target Impurity | Unhindered Ketones | All Ketones/Aldehydes | |
| Cost | Low (Standard Reagents) | Low | High (Resin Cost) |
| Time | 30 Minutes | 20 Minutes | 4–16 Hours |
| Scalability | Excellent (>100g) | Good | Poor (>5g becomes expensive) |
| Risk | Boc removal if acid is too strong | Emulsions | Incomplete scavenging |
Troubleshooting & FAQ
Q: I used Method 1 (Acid Wash), but my N-Boc group fell off.
-
Cause: The acid was too strong or exposure time was too long.
-
Fix: Switch from HCl to 1M Citric Acid or 0.5M
. These are acidic enough to protonate the tertiary amine product but mild enough to preserve the Boc group during a cold, rapid wash.
Q: I have a massive emulsion during the Bisulfite wash.
-
Cause: Piperidone adducts can act as surfactants.
-
Fix:
-
Add solid NaCl to saturate the aqueous phase (Salting out).
-
Filter the entire mixture through a pad of Celite; the emulsion often breaks on the filter cake.
-
Add a small amount of Methanol to the mixture.[1]
-
Q: Can I just distill the piperidone off?
-
Answer: Generally, No .
-Boc-4-piperidone has a high boiling point and often decomposes before distilling. Vacuum distillation may work for simple -alkyl piperidones, but extraction is usually cleaner.
Q: My product is water-soluble, so I can't do an aqueous workup.
-
Solution: Use Method 3 (Scavenger Resin) . This is a purely organic-phase operation. Alternatively, use ion-exchange chromatography (SCX columns): Catch the amine product on the SCX column, wash away the non-basic piperidone with Methanol, then release the product with Ammonia/Methanol.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.
-
Biotage. "Strategies for Work-up and Purification: Scavenger Resins." Biotage Technical Notes.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989. (Standard reference for Bisulfite adduct protocols).
-
Sigma-Aldrich. "Application Note: Reductive Amination." MilliporeSigma Technical Library.
Sources
Stability of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide in aqueous solution
Part 1: Executive Stability Profile (The "Cheat Sheet")
For researchers requiring immediate answers, this section summarizes the physicochemical behavior of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide in aqueous environments.
| Parameter | Status | Critical Technical Note |
| Aqueous Stability (pH 4–8) | High | Stable for >24 hours at RT. Ideal range for bioassays. |
| Aqueous Stability (pH < 2) | Low | Susceptible to acid-catalyzed amide hydrolysis (loss of |
| Aqueous Stability (pH > 10) | Moderate | Risk of base-catalyzed hydrolysis and racemization at the chiral center. |
| Oxidative Stability | Sensitive | The secondary amine (piperidine) is prone to N-oxidation (M+16 peak). |
| Solubility | pH-Dependent | Highly soluble in acidic media (protonated); risk of precipitation as free base at pH > 11. |
| Storage (Solid) | -20°C | Store under inert gas (Argon/Nitrogen). Hygroscopic nature requires desiccation. |
Part 2: Hydrolytic Degradation & Troubleshooting
The Mechanism: Why pH Matters
The molecule contains a primary carboxamide (
-
Acidic Hydrolysis (pH < 2): The carbonyl oxygen is protonated, making the carbon electrophilic.[1] Water attacks, expelling ammonia (
) and leaving the carboxylic acid derivative. -
Basic Hydrolysis & Epimerization (pH > 10): Hydroxide attacks the carbonyl. Uniquely for prolinamide derivatives, basic conditions can also deprotonate the
-carbon (C2 of pyrrolidine), leading to racemization (conversion of L-isomer to D-isomer) before hydrolysis occurs.
Visualizing the Pathway
Figure 1: Dual degradation pathways. Note that in basic media, loss of stereochemical purity (racemization) often precedes chemical hydrolysis.
Troubleshooting Guide: Hydrolysis
Scenario: "I see a new peak in my HPLC trace after leaving the sample in TFA buffer overnight."
| Diagnostic Step | Action/Observation | Solution |
| 1. Check Mass Shift | Does the new peak have a mass of M+1 (Hydrolysis) or Same Mass (Epimerization)? | M+1: It is the carboxylic acid.[1][2] Same Mass: It is the diastereomer/enantiomer. |
| 2. Review Buffer pH | Is the buffer pH < 2 (e.g., 0.1% TFA)? | Switch to 0.1% Formic Acid (pH ~2.7) or Ammonium Acetate (pH 5). TFA is too aggressive for long-term storage. |
| 3. Temperature Check | Was the sample stored at RT or 4°C? | Hydrolysis rates double for every 10°C increase. Keep autosamplers at 4°C . |
Part 3: Oxidative Stability (The Piperidine Issue)
The Mechanism: Secondary Amine Oxidation
The piperidine ring contains a secondary amine. Unlike the amide, this group is electron-rich and susceptible to oxidation by dissolved oxygen or peroxides, forming the N-oxide . This is a common artifact in samples extracted from biological matrices or stored in lower-grade solvents.
Protocol: Validating Oxidative Stability
If you suspect degradation due to solvent impurities (e.g., peroxides in old THF or PEG), perform this stress test:
-
Preparation: Dissolve 1 mg of compound in 1 mL of water/methanol (50:50).
-
Stress: Add 10
L of 3% . Incubate at Room Temperature for 2 hours. -
Analysis: Inject onto LC-MS.
-
Result Interpretation:
-
Parent Peak: Retention time
. -
Degradant: Look for a peak at
(more polar) with mass M+16 .
-
Visualizing the Pathway
Figure 2: Oxidative degradation focusing on the piperidine nitrogen.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I autoclave aqueous stock solutions of this compound?
A: No. Autoclaving (121°C, high pressure) will accelerate amide hydrolysis significantly. Sterilize solutions using 0.22
Q2: What is the best solvent for making a high-concentration stock? A: DMSO (Dimethyl sulfoxide) is recommended. The compound is stable in DMSO for months at -20°C. Avoid storing in water for >24 hours unless frozen. If aqueous buffers are required, use PBS (pH 7.4) or Ammonium Bicarbonate .
Q3: I observe a "split peak" in my NMR. Is the compound degrading? A: Not necessarily. Prolinamide derivatives often exist as rotamers (cis/trans isomers around the amide bond) which equilibrate slowly on the NMR timescale.
-
Test: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into a single sharp peak, it is rotamerism, not degradation.
Q4: Why is the compound hygroscopic?
A: The molecule possesses both hydrogen bond donors (amide
References
-
Amide Hydrolysis Kinetics
-
Piperidine Basicity & Oxidation
-
Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved March 2, 2026. Link
-
-
Forced Degradation Guidelines
- Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley.
Sources
Technical Support Center: Optimizing pH for Piperidinyl-Pyrrolidine Extraction
Welcome to the technical support guide for the extraction of piperidinyl-pyrrolidine compounds. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address specific challenges related to pH optimization during extraction protocols. As Senior Application Scientists, we have structured this guide to explain the fundamental principles and provide actionable protocols to enhance the yield and purity of your target compounds.
Core Principles: Understanding the "Why" Behind pH
This section addresses the fundamental questions regarding the role of pH in the extraction of nitrogenous heterocyclic compounds like piperidinyl-pyrrolidines.
Q1: Why is pH the most critical parameter for extracting piperidinyl-pyrrolidines?
The entire principle of liquid-liquid extraction for these compounds hinges on their basic nature. Piperidinyl-pyrrolidines are alkaloids or nitrogenous bases.[1][2] The nitrogen atoms in both the piperidine and pyrrolidine rings can accept a proton (H+), reversibly converting the molecule from a neutral, organic-soluble "free base" into a charged, water-soluble "salt".
-
In Acidic Conditions (Low pH): The excess protons in the solution will protonate the nitrogen atoms, forming a positively charged cation (an ammonium salt). This salt is polar and therefore preferentially dissolves in the aqueous phase.
-
In Basic/Alkaline Conditions (High pH): The low concentration of protons (or high concentration of hydroxide ions, OH-) causes the protonated nitrogen to deprotonate, returning the molecule to its neutral free base form. This form is less polar and thus preferentially dissolves in an immiscible organic solvent.
By precisely controlling the pH of the aqueous phase, you can dictate which layer your target compound will move into, effectively separating it from impurities with different chemical properties.[3][4]
Q2: What are the pKa values for piperidine and pyrrolidine, and how do they guide pH selection?
The pKa value is a measure of the acidity of the conjugate acid of the base. For amines, we look at the pKa of the corresponding ammonium ion (R₃NH⁺). This value tells us the pH at which the amine is 50% in its protonated (salt) form and 50% in its deprotonated (free base) form.
Piperidine and pyrrolidine have very similar basicities. The pKa of their conjugate acids are:
Causality: A general and effective rule in acid-base extraction is to adjust the pH to at least 2 units away from the pKa of the compound of interest.
-
To protonate the amine (move to water): Adjust the pH to be at least 2 units below the pKa. For a piperidinyl-pyrrolidine, a pH of ≤ 9.3 is needed, but a more robust separation is achieved at a much lower pH, typically around pH 2 .[1]
-
To deprotonate the amine (move to organic solvent): Adjust the pH to be at least 2 units above the pKa. For these compounds, this is not practically achievable or necessary. A highly alkaline pH, typically pH 9-10 or higher , is sufficient to ensure the vast majority of the compound is in its free base form.[1][2][8]
Q3: Which acids and bases should I use to adjust the pH?
The choice of acid or base depends on the stability of your compound and the requirements of your downstream application.
-
Acids: Dilute solutions of strong mineral acids like hydrochloric acid (HCl) (0.1 to 1 M) or sulfuric acid (H₂SO₄) are commonly used to create the acidic aqueous phase.[2][9] Acetic acid can also be used if a milder acid is required.[10]
-
Bases: For basification, sodium hydroxide (NaOH) is effective for creating a high pH. However, ammonium hydroxide (NH₄OH) is often preferred because any excess ammonia or resulting ammonium salts (like NH₄Cl) can be more easily removed during solvent evaporation or by vacuum.[1][2]
Experimental Workflow & Visualization
The following diagram illustrates the standard acid-base extraction workflow, showing the state and location of the piperidinyl-pyrrolidine at each critical pH adjustment.
Caption: Acid-Base Extraction Workflow for Piperidinyl-Pyrrolidines.
Troubleshooting Guide
This section addresses common issues encountered during extraction and how pH adjustments can resolve them.
Q4: My extraction yield is extremely low. Is the pH to blame?
Yes, incorrect pH is one of the most common reasons for low yield in alkaloid extraction.[1][11] Here is a checklist to troubleshoot the issue:
-
Verify pH of Aqueous Phases: Did you use a calibrated pH meter for your adjustments? Litmus paper is not precise enough.
-
Acidic Step: The pH may not have been sufficiently acidic (e.g., pH > 3) to fully protonate your compound, leaving a significant portion in the initial organic layer which was discarded. Solution: Ensure the aqueous phase is at a target pH of 1-2.[1]
-
Basic Step: The pH may not have been sufficiently basic (e.g., pH < 9) to deprotonate the salt back to the free base, leaving it trapped in the final aqueous layer. Solution: Adjust the pH to 10 or higher and verify with a pH meter.[1][2]
-
-
Insufficient Number of Extractions: A single extraction is often not enough to transfer all the compound from one phase to another.[1] Solution: Perform at least three sequential extractions for both the acid wash and the final basic extraction, combining the desired layers each time.
-
Precipitation of Alkaloid Salt: Your protonated compound might have limited solubility and could have precipitated out of the acidic aqueous phase. Solution: If you observe a precipitate after acidification, you may need to add more water or a co-solvent like ethanol to redissolve the alkaloid salt before proceeding to the next step.[1]
Q5: I'm struggling with a persistent emulsion between the aqueous and organic layers. What can I do?
Emulsions are a common problem in liquid-liquid extraction, often caused by surfactant-like impurities.[12][13] While several mechanical methods exist, pH and ionic strength adjustments can be very effective:
-
Acidification: If the emulsion forms during the basic extraction step, the high pH might be stabilizing it. Re-acidifying the entire mixture can sometimes break the emulsion.
-
Salting Out: Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel and shake gently. This dramatically increases the ionic strength of the aqueous layer, which can force the separation of the two phases and break the emulsion.[12]
-
pH Shock: Drastically changing the pH (e.g., from 10 to 2, or vice versa) can alter the charge on emulsifying agents, destabilizing the emulsion. You will then need to re-adjust the pH to the desired level for extraction.
Q6: My final product is contaminated with other basic compounds. How can pH optimization improve purity?
If your crude material contains multiple alkaloids with different basicities, you can perform a pH gradient extraction .[3]
The principle is to start with a less basic aqueous solution and incrementally increase the pH. Alkaloids with weaker basicity (lower pKa) will be converted to their free base form at a lower pH and can be extracted first. Stronger bases will require a higher pH to be deprotonated and extracted.
Example Workflow:
-
Dissolve the total alkaloid salts in acidic water (pH 2).
-
Adjust the pH to ~7-8 with a weak base (e.g., sodium bicarbonate).
-
Extract with an organic solvent. This will remove the weakest basic impurities.
-
Increase the pH of the remaining aqueous layer to 10-11.
-
Extract again with an organic solvent. This fraction should contain your target piperidinyl-pyrrolidine, now separated from the weaker bases.
Protocols for pH Optimization
Protocol 1: Standard Acid-Base Extraction of a Piperidinyl-Pyrrolidine
This protocol assumes your starting material is a crude organic extract containing the target compound in its free base form.
Materials:
-
Crude extract dissolved in a water-immiscible organic solvent (e.g., Dichloromethane (DCM), Chloroform, or Ethyl Acetate).
-
1 M Hydrochloric Acid (HCl).
-
6 M Sodium Hydroxide (NaOH) or concentrated Ammonium Hydroxide (NH₄OH).
-
Deionized Water.
-
Anhydrous Sodium Sulfate (Na₂SO₄).
-
Separatory Funnel, Beakers, pH meter.
Procedure:
-
Acidic Extraction (Protonation): a. Place the organic extract in a separatory funnel. b. Add an equal volume of 1 M HCl. c. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. d. Allow the layers to separate completely. The target compound is now in the upper aqueous layer as its hydrochloride salt. e. Drain the lower organic layer (containing neutral impurities) and set it aside. f. Drain the aqueous layer into a clean flask. g. Return the organic layer to the funnel and repeat the extraction (steps b-d) two more times with fresh 1 M HCl. h. Combine all aqueous extracts. This solution now contains your purified, protonated compound.
-
Basification (Deprotonation): a. Place the combined aqueous extracts in a clean separatory funnel. b. Slowly add 6 M NaOH or NH₄OH dropwise while stirring or swirling. Monitor the pH with a calibrated meter. c. Continue adding base until the pH is stable at ≥ 10. d. Add a volume of fresh DCM (or other organic solvent) equal to the aqueous layer.
-
Final Extraction: a. Shake the funnel vigorously for 1-2 minutes, venting as needed. b. Allow the layers to separate. The target compound is now in its free base form in the lower organic layer. c. Drain the lower organic layer into a clean flask. d. Repeat the extraction of the aqueous layer (now at high pH) two more times with fresh DCM. e. Combine all organic extracts.
-
Drying and Concentration: a. Add anhydrous sodium sulfate to the combined organic extracts to remove residual water. b. Filter or decant the dried solvent. c. Evaporate the solvent using a rotary evaporator to obtain the purified piperidinyl-pyrrolidine compound.
Data Summary: pH vs. Ionization State
The following table, based on the Henderson-Hasselbalch equation, illustrates the theoretical percentage of a piperidinyl-pyrrolidine (pKa ≈ 11.3) in its water-soluble, protonated form at various pH levels.
| pH of Aqueous Solution | % Protonated (Water-Soluble) | % Free Base (Organic-Soluble) | Extraction Step Goal |
| 2.0 | >99.99% | <0.01% | Move compound into the aqueous phase |
| 7.0 | >99.9% | <0.1% | Compound remains in the aqueous phase |
| 9.3 | 99.0% | 1.0% | Inefficient for moving to organic phase |
| 10.3 | 90.9% | 9.1% | Inefficient for moving to organic phase |
| 11.3 (pKa) | 50.0% | 50.0% | pH to avoid; poor phase separation |
| 12.3 | 9.1% | 90.9% | Efficiently move compound into the organic phase |
| 13.3 | 1.0% | 99.0% | Maximally move compound into the organic phase |
References
-
Jalving, E. R., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Unknown Author. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Banerjee, S. (2017). Which is a stronger base, pyrrolidine or piperidine? Quora. Retrieved from [Link]
-
Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Retrieved from [Link]
- Google Patents. (1995). Process for the extraction and purification of alkaloids.
-
Silver, J. (2022). Extraction of alkaloids from plants? ResearchGate. Retrieved from [Link]
-
El-Shazly, A., & Wink, M. (2014). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. PMC. Retrieved from [Link]
-
Hussaini Syed, M. A. (2014). How can I seperate pyrrolidine? ResearchGate. Retrieved from [Link]
-
Atlantis Press. (n.d.). Study on Optimization of Extraction Method of Total Alkaloids from Zizyphi Spinosi Semen. Retrieved from [Link]
-
Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Pharmacognosy. (n.d.). General Methods of Extraction and Isolation of Alkaloids. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biotage.com [biotage.com]
Minimizing side reactions during N-alkylation of prolinamide
The following guide is structured as a specialized Technical Support Center resource, designed for immediate application in a research setting.
Introduction: The Prolinamide Challenge
Welcome to the technical support hub. You are likely here because the N-alkylation of prolinamide (pyrrolidine-2-carboxamide) is deceivingly complex. Unlike simple secondary amines, prolinamide possesses a chiral center at the
These structural features introduce three critical failure modes that do not exist in standard amine alkylations:
-
Racemization: The electron-withdrawing amide group increases the acidity of the
-proton, making the stereocenter labile under basic conditions. -
Diketopiperazine (DKP) Formation: Prolinamide is prone to intermolecular dimerization (or intramolecular cyclization in peptides) to form stable six-membered rings, crashing out of solution and lowering yield.
-
Over-Alkylation (Quaternization): The pyrrolidine nitrogen is highly nucleophilic; the product of the first alkylation is often more reactive than the starting material.
This guide provides the mechanistic grounding and validated protocols to navigate these challenges.
Module 1: Mechanistic Pathways & Side Reactions
To solve the problem, we must visualize the competition between the desired pathway and the "reaction killers."
Reaction Landscape
The following diagram maps the kinetic competition occurring in your flask.
Figure 1: Kinetic competition during N-alkylation. Green path represents the desired transformation; red paths represent failure modes.
Module 2: Troubleshooting & Decision Support
Use this section to diagnose your current experimental failure.
Issue 1: "I see a mixture of starting material, product, and a polar impurity (Quaternary Salt)."
-
Diagnosis: Over-Alkylation .[1] The secondary amine of prolinamide is nucleophilic.[2] Once alkylated, the resulting tertiary amine is often more nucleophilic than the starting material due to inductive donation from the new alkyl group.
-
The Fix:
-
Switch to Reductive Amination: This is the gold standard. Condensing prolinamide with an aldehyde forms an iminium ion, which is then reduced. This pathway is self-limiting; the resulting tertiary amine cannot form another iminium species.
-
If using Alkyl Halides: Use a deficiency of the alkylating agent (0.8 eq) to ensure the starting material remains the statistical majority, then recycle the unreacted prolinamide.
-
Issue 2: "My product has lost optical rotation (low ee%)."
-
Diagnosis: Racemization .[3][4][5] You likely used a base that is too strong (pKa > 12) or too much heat. The
-proton of prolinamide is acidic (pKa ~21 in DMSO, lower in organic synthesis contexts due to chelation). Bases like NaH, KOH, or even refluxing with Carbonates can deprotonate this position, forming a planar enolate that reprotonates as a racemate. -
The Fix:
-
Base Selection: Switch to "soft" bases like Diisopropylethylamine (DIPEA) or NaHCO₃ . Avoid hydroxide or alkoxide bases.
-
Solvent Switch: Avoid DMF if possible (it promotes basicity). Use Dichloromethane (DCM) or Acetonitrile (ACN) at room temperature.
-
Issue 3: "I see a precipitate forming that isn't my product."
-
Diagnosis: Diketopiperazine (DKP) Formation .[2][6] Two molecules of prolinamide can condense, expelling ammonia to form cyclo(Pro-Pro). This is thermodynamically very stable.
-
The Fix:
-
Concentration: DKP formation is a second-order reaction (intermolecular). Dilute your reaction (0.05 M - 0.1 M) to favor the first-order interaction with the alkylating agent.
-
Sterics: If possible, use bulky N-protecting groups if the alkylation is happening elsewhere, though this contradicts the goal of N-alkylation.
-
Module 3: Validated Experimental Protocols
Protocol A: Reductive Amination (Recommended)
Best for: Mono-alkylation, preserving chirality, and high chemoselectivity.
Why this works: The intermediate iminium ion formation is reversible, but the reduction step is irreversible and selective for the cationic iminium over the neutral carbonyl.
| Parameter | Specification | Note |
| Solvent | DCE (1,2-Dichloroethane) or DCM | Anhydrous.[1] DCE allows slightly higher temps if needed. |
| Reagent | Aldehyde (1.05 eq) | Slight excess ensures conversion. |
| Reductant | NaBH(OAc)₃ (1.4 eq) | Sodium Triacetoxyborohydride .[1] Mild enough to not reduce the aldehyde directly. |
| Temperature | 0°C to RT | Keep cool to prevent side reactions. |
| Time | 2 - 16 Hours | Monitor by LCMS. |
Step-by-Step:
-
Dissolve L-Prolinamide (1.0 mmol) in DCE (10 mL, 0.1 M).
-
Add the Aldehyde (1.05 mmol). Stir for 30 mins at Room Temp (RT) to allow equilibrium formation of the iminium/hemiaminal.
-
Cool to 0°C. Add NaBH(OAc)₃ (1.4 mmol) in one portion.
-
Allow to warm to RT and stir until LCMS shows consumption of starting material.
-
Quench: Add saturated aqueous NaHCO₃.
-
Workup: Extract with DCM (3x), wash combined organics with brine, dry over Na₂SO₄.
Protocol B: Direct Alkylation with Alkyl Halides
Best for: Substrates where aldehydes are unstable or unavailable. Requires strict control.
Why this works: Uses a mild heterogeneous base to scavenge acid without deprotonating the
| Parameter | Specification | Note |
| Solvent | Acetonitrile (ACN) | Polar aprotic, but less basicity-enhancing than DMF. |
| Base | K₂CO₃ or Cs₂CO₃ (1.5 eq) | Heterogeneous bases prevent high localized pH. |
| Reagent | Alkyl Halide (0.9 eq) | Deficiency is key to prevent over-alkylation. |
| Temperature | RT to 40°C | Do not reflux. |
Step-by-Step:
-
Suspend L-Prolinamide (1.0 mmol) and K₂CO₃ (1.5 mmol) in ACN (10 mL).
-
Add Alkyl Halide (0.9 mmol) dropwise over 30 minutes. Slow addition keeps the concentration of electrophile low relative to the nucleophile.
-
Stir at RT for 12-24 hours.
-
Monitor: Check for the appearance of dialkylated spots on TLC. Stop immediately if observed.
-
Workup: Filter off solids (inorganic salts). Concentrate filtrate.[1][7] Purify via column chromatography to separate unreacted starting material (which can be recycled).
Module 4: FAQ (Field-Proven Insights)
Q: Can I use NaH to speed up the direct alkylation?
A: Absolutely not. NaH is a strong base (pKa ~35) and will instantly deprotonate the amide nitrogen (pKa ~15-17) and the
Q: Why is NaBH₃CN (Cyanoborohydride) not recommended in Protocol A? A: While effective, NaBH₃CN is toxic (generates HCN upon workup) and often requires pH adjustment to pH 6 to be effective. NaBH(OAc)₃ is safer, easier to handle, and works without acid additives in most cases [1].
Q: I need to methylate prolinamide. Can I use Methyl Iodide? A: Methyl Iodide is extremely aggressive and will almost certainly lead to the quaternary ammonium salt (N,N-dimethylprolinamide). For methylation, use Formaldehyde (37% aq) + NaBH(OAc)₃ (Reductive Amination) or Eschweiler-Clarke conditions (Formic acid/Formaldehyde) if the amide can withstand the heat [2].
References
-
Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2017). "Reductive Amination: The Preferred Method for Amine Synthesis."[9] Available at: [Link]
-
Hamid, M. H. S. A., et al. (2017).[10] "Direct N-alkylation of unprotected amino acids with alcohols." Science Advances. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. chegg.com [chegg.com]
- 10. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Differentiating Carboxamides and Amines with IR Spectroscopy
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development, providing rapid and non-destructive identification of functional groups within a molecule. For scientists working with nitrogen-containing compounds, a frequent challenge is the unambiguous differentiation between carboxamides (amides) and amines. While both classes of compounds share the N-H bond, their spectral fingerprints are distinct due to the profound electronic influence of the adjacent carbonyl group in amides. This guide provides an in-depth comparison of the characteristic IR absorption bands for these two crucial functional groups, supported by experimental considerations and data interpretation strategies.
Section 1: The Foundational Principles of IR Spectroscopy
IR spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. These absorptions are recorded as downward peaks in an IR spectrum, which plots the percentage of light transmitted (% Transmittance) against the wavenumber (cm⁻¹), a unit proportional to frequency. The position, intensity, and shape of these absorption bands are characteristic of specific bonds (e.g., C=O, N-H, C-N), making the IR spectrum a unique molecular fingerprint.
Section 2: The Spectral Signature of Amines
The defining characteristic of primary and secondary amines in an IR spectrum is the N-H stretching vibration. Tertiary amines, lacking an N-H bond, do not exhibit this feature, making them easily distinguishable.[1][2][3][4][5]
-
N-H Stretching Vibrations (3500-3300 cm⁻¹): These absorptions are typically found in the 3300-3500 cm⁻¹ range and are generally sharper and less intense than the O-H stretching bands of alcohols.[2][4]
-
Primary Amines (R-NH₂): Exhibit two distinct bands in this region.[1][2][5][6] These arise from the symmetric and asymmetric stretching modes of the two N-H bonds.[1][2] The asymmetric stretch occurs at a higher frequency (typically 3400-3500 cm⁻¹), while the symmetric stretch appears at a lower frequency (3300-3400 cm⁻¹).[3][7]
-
Secondary Amines (R₂-NH): Having only one N-H bond, they show a single, weaker absorption band in the 3310-3350 cm⁻¹ range.[1][2][5][8]
-
Tertiary Amines (R₃-N): Show no absorption in this region due to the absence of an N-H bond.[1][2][3]
-
-
N-H Bending Vibrations:
-
Primary Amines: Display a medium to strong "scissoring" vibration between 1650 and 1580 cm⁻¹.[1][7][9] This band can sometimes be mistaken for a C=C double bond, but its intensity and context within the spectrum usually allow for correct assignment.
-
Secondary Amines: Show an N-H "wagging" vibration, which is a broad and strong band typically found in the 910-665 cm⁻¹ region.[1]
-
-
C-N Stretching Vibrations (1335-1020 cm⁻¹): The C-N stretching absorption is of medium to weak intensity. For aliphatic amines, it appears in the 1250-1020 cm⁻¹ range.[1][7] In aromatic amines, conjugation strengthens the C-N bond, shifting the absorption to a higher frequency, typically between 1335-1250 cm⁻¹.[1][9]
Caption: General structures of primary, secondary, and tertiary amines and carboxamides.
Section 3: The Spectral Signature of Carboxamides (Amides)
The IR spectrum of an amide is dominated by the presence of the carbonyl group (C=O), which fundamentally alters the N-H and C-N vibrations compared to amines. The key absorptions are referred to as the Amide I, Amide II, and Amide A bands.[10][11]
-
Amide I Band (1700-1630 cm⁻¹): This is the most intense and diagnostic band in an amide spectrum.[12] It arises primarily from the C=O stretching vibration.[12][13] Due to resonance between the nitrogen lone pair and the carbonyl group, the C=O bond is weakened, causing it to absorb at a lower frequency than the carbonyls in ketones or aldehydes.[14] In solid samples, hydrogen bonding further lowers the frequency to around 1650 cm⁻¹.
-
Primary Amides: Typically absorb near 1650 cm⁻¹.
-
Secondary Amides: Absorb in the 1680-1630 cm⁻¹ range.
-
Tertiary Amides: Absorb in the 1670-1630 cm⁻¹ range.
-
-
Amide II Band (1570-1515 cm⁻¹): This band, found only in primary and secondary amides, is a result of a mix of N-H in-plane bending and C-N stretching vibrations.[7][12] It is typically strong but less intense than the Amide I band.
-
N-H Stretching (Amide A Band, ~3500-3100 cm⁻¹): Similar to amines, primary and secondary amides show N-H stretching. However, strong intermolecular hydrogen bonding in amides makes these bands broader and more intense than in amines.
-
Primary Amides: Show two bands, often near 3350 and 3180 cm⁻¹.
-
Secondary Amides: Show a single band in the 3300-3100 cm⁻¹ range.
-
-
Amide III Band (1350-1200 cm⁻¹): This is a weaker, more complex band arising from a mixture of C-N stretching and N-H bending. While less diagnostic than the Amide I and II bands, it can provide complementary structural information.[15][16]
Section 4: Head-to-Head Comparison: Distinguishing Amines from Amides
The definitive difference between an amine and an amide in an IR spectrum is the Amide I band . The presence of a very strong, sharp absorption in the 1700-1630 cm⁻¹ region is a clear indication of a carboxamide functional group.[17] Amines lack this feature entirely.
| Feature | Amine | Carboxamide (Amide) | Key Differentiator |
| C=O Stretch (Amide I) | Absent | Present (1700-1630 cm⁻¹, very strong) | The most reliable distinguishing feature. |
| N-H Stretch | 3500-3300 cm⁻¹ (sharp, medium intensity). 1°: two bands, 2°: one band. | 3500-3100 cm⁻¹ (broad, strong intensity). 1°: two bands, 2°: one band. | Amide N-H stretches are typically broader due to stronger hydrogen bonding. |
| N-H Bend | 1°: 1650-1580 cm⁻¹ (medium). 2°: 910-665 cm⁻¹ (broad). | 1°/2°: Amide II band (1570-1515 cm⁻¹) from mixed N-H bend/C-N stretch. | The Amide II band in secondary amides is distinct and appears alongside the Amide I band. |
| C-N Stretch | 1335-1020 cm⁻¹ (weak to medium). | Contributes to Amide II and Amide III bands. | Not a primary point of differentiation due to complexity and overlap. |
Causality Insight: The resonance effect in amides delocalizes the nitrogen's lone pair of electrons into the carbonyl group. This (a) weakens the C=O bond, lowering its stretching frequency into the characteristic Amide I region, and (b) imparts double-bond character to the C-N bond, influencing the Amide II and III bands. This electronic difference is the fundamental reason for their distinct spectral signatures.
Caption: Key distinguishing vibrational modes for amines and amides in IR spectroscopy.
Section 5: Experimental Protocol: Sample Preparation for FTIR Analysis
To ensure high-quality, reproducible data, proper sample preparation is critical. The following is a standard protocol for solid sample analysis using the Potassium Bromide (KBr) pellet method.
Objective: To prepare a solid sample dispersed in a KBr matrix for transmission FTIR analysis.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Spatula
-
Sample (~1-2 mg)
Protocol:
-
Drying: Gently heat the mortar, pestle, and KBr under a heat lamp or in a drying oven (at ~110°C) for at least 2 hours to remove any adsorbed water. Water has strong IR absorptions that can obscure the sample spectrum.
-
Grinding: Place approximately 100-200 mg of the dried KBr into the agate mortar. Grind it to a very fine, consistent powder. The particles should be smaller than the wavelength of the IR radiation to minimize scattering.
-
Mixing: Add 1-2 mg of the solid sample to the KBr in the mortar. The optimal sample-to-KBr ratio is approximately 1:100.
-
Homogenizing: Gently but thoroughly mix and grind the sample with the KBr for several minutes. The goal is to create a uniform, homogenous mixture. Over-grinding can sometimes induce polymorphic changes in the sample.
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Evacuate the die assembly under vacuum to remove trapped air, which can cause the pellet to be opaque. Slowly apply pressure (typically 8-10 tons) for several minutes.
-
Pellet Release: Carefully release the pressure and disassemble the die. A good pellet will be thin and transparent or translucent.
-
Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire the spectrum.
Caption: Experimental workflow for preparing a KBr pellet for FTIR analysis.
Conclusion
While amines and carboxamides both contain nitrogen, their IR spectra are decisively different. The unambiguous identification hinges on recognizing the powerful influence of the carbonyl group in the amide. The presence of the intense Amide I band (C=O stretch) between 1700-1630 cm⁻¹ is the unequivocal signature of a carboxamide. By coupling this primary diagnostic peak with a careful analysis of the N-H stretching region and the presence or absence of the Amide II band, researchers can confidently and accurately distinguish between these two vital functional groups, ensuring the integrity of their structural assignments in drug development and chemical synthesis.
References
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
- JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
- Singh, B. R., et al. (1995).
- Oreate AI. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- Oreate AI. (2026, January 08). Decoding the IR Spectrum of Secondary Amines.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- Chirgadze, Y. N., & Nevskaya, N. A. (1976). A Study of the Amide III Band by FT-IR Spectrometry of the Secondary Structure of Albumin, Myoglobin, and γ-Globulin. Optica Publishing Group.
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition.
- ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
- Schwaighofer, A., et al. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv.
- ACS Omega. (2020, April 08). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC.
- Illinois State University. (2015). The Infrared Spectra of The Amines.
- Pearson Prentice Hall Inc. (2006). INFRARED SPECTROSCOPY (IR).
- Chemistry Steps. (2025, August 29). Interpreting IR Spectra.
- Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?.
- The Organic Chemistry Tutor. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. quora.com [quora.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 9. wikieducator.org [wikieducator.org]
- 10. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 13. biorxiv.org [biorxiv.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Identification of beta-turn and random coil amide III infrared bands for secondary structure estimation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Study of the Amide III Band by FT-IR Spectrometry of the Secondary Structure of Albumin, Myoglobin, and γ-Globulin [opg.optica.org]
- 17. Interpreting IR Spectra [chemistrysteps.com]
Comparative Guide: Synthetic Routes for N-Substituted Prolinamides
Topic: Comparison of synthetic routes for N-substituted prolinamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-substituted prolinamides are critical structural motifs in modern pharmacopeia, serving as key intermediates for antiviral agents (e.g., Nirmatrelvir/Paxlovid), DPP-4 inhibitors (e.g., Vildagliptin), and chiral organocatalysts. However, the synthesis of these moieties presents a unique "Proline Paradox": the secondary amine of the pyrrolidine ring is sterically hindered, requiring potent activation, yet the
This guide objectively compares three dominant synthetic strategies: Activated Ester Coupling (HATU/COMU) , the Mixed Anhydride Method (IBCF) , and Green Direct Amidation (Biocatalytic/Boric Acid) .
Strategic Decision Matrix
The following decision tree illustrates the logical selection process based on scale, budget, and sustainability requirements.
Figure 1: Decision matrix for selecting the optimal synthetic route.
Route 1: The Research Standard (HATU/COMU)
Best for: Discovery chemistry, complex substrates, and difficult couplings where cost is secondary to yield and purity.
Mechanism & Rationale
Uronium/Aminium salts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) represent the gold standard for coupling sterically hindered secondary amines like proline. The 7-aza-benzotriazole (HOAt) moiety acts as an in-situ additive that accelerates the reaction via a "neighboring group effect" (pyridine nitrogen) and suppresses racemization better than HOBt.
Experimental Protocol (Self-Validating)
Standard Scale: 1.0 mmol
-
Activation: Dissolve Boc-L-Pro-OH (1.0 equiv, 215 mg) and HATU (1.1 equiv, 418 mg) in anhydrous DMF (3 mL) under
. -
Base Addition: Add DIPEA (Diisopropylethylamine) (2.0 equiv, 350 µL). Critical: The solution should turn slightly yellow. Stir for 2 minutes to form the O-At active ester.
-
Coupling: Add the Amine (R-NH₂) (1.1 equiv).
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Validation: Monitor via TLC/LCMS. HATU reactions are typically complete <2h. Prolonged stirring increases racemization risk.
-
-
Workup: Dilute with EtOAc (30 mL). Wash sequentially with:
-
10% Citric Acid (removes unreacted amine/DIPEA).
-
Sat. NaHCO₃ (removes unreacted acid/HOBt).
-
Brine.
-
-
Yield: Typically 90–98% .
Pros:
-
Extremely high reactivity for hindered amines.
-
Low racemization if base equivalents are controlled (maintain pH < 8).
Cons:
-
Cost: HATU is expensive for multi-kilo scale.
-
Atom Economy: Generates large molecular weight byproducts (tetramethylurea, HOAt).
Route 2: The Industrial Workhorse (Mixed Anhydride)
Best for: Process chemistry, scale-up (>100g), and cost-sensitive manufacturing.
Mechanism & Rationale
This method activates the carboxylic acid as a mixed anhydride using Isobutyl Chloroformate (IBCF) . The reaction is strictly kinetic; the amine attacks the less hindered carbonyl (the proline carbonyl) rather than the carbonate carbonyl. Temperature control is the single most critical factor to prevent disproportionation and urethane formation.
Experimental Protocol (Strict Control Required)
Standard Scale: 10.0 mmol
-
Setup: Dissolve Boc-L-Pro-OH (1.0 equiv, 2.15 g) and N-Methylmorpholine (NMM) (1.0 equiv, 1.1 mL) in anhydrous THF (20 mL).
-
Note: NMM is preferred over TEA because it is less basic, reducing racemization.
-
-
Cooling (Critical): Cool the solution to -15°C using a dry ice/acetone or glycol bath.
-
Validation: Internal temperature probe must read <-10°C before proceeding.
-
-
Activation: Add Isobutyl Chloroformate (IBCF) (1.0 equiv, 1.3 mL) dropwise.
-
Observation: A white precipitate (NMM·HCl) will form immediately.
-
Timing: Stir for exactly 1–2 minutes . Do not over-stir, or the anhydride may disproportionate.
-
-
Coupling: Add the Amine (1.0 equiv) (pre-cooled if liquid) rapidly.
-
Reaction: Allow to warm to Room Temperature over 30 minutes.
-
Workup: Filter off the NMM·HCl salt (simplifies purification). Evaporate THF and redissolve in EtOAc for standard wash.
Pros:
-
Cost: Reagents are commodity chemicals.
-
Purification: Byproducts are gases (CO₂) and water-soluble salts.
Cons:
-
Temperature Sensitivity: Requires -15°C; deviations lead to impurities.
-
Moisture Sensitivity: Strictly anhydrous conditions required to prevent hydrolysis.
Route 3: The Green Future (Biocatalytic/Direct)
Best for: Sustainable manufacturing, "Green" labeling, and ultra-high optical purity requirements.
Mechanism & Rationale
Biocatalysis uses engineered lipases (e.g., Candida antarctica Lipase B - CalB ) to catalyze the condensation of the ester or acid with an amine. This process occurs under mild conditions and is inherently stereoselective—the enzyme simply will not accept the D-enantiomer, ensuring >99% ee. Alternatively, Boric Acid can catalyze direct amidation via a cyclic acyloxyborate intermediate, though this often requires reflux (toluene) which may not suit all proline derivatives.
Experimental Protocol (Biocatalytic)
Standard Scale: 1.0 mmol
-
Mixture: Combine Boc-L-Pro-OEt (Ethyl ester is preferred substrate) (1.0 equiv) and Amine (1.5 equiv) in 2-Methyl-2-butanol (green solvent) or neat.
-
Catalyst: Add immobilized CalB (Novozym 435) (10–20% w/w relative to substrate).
-
Reaction: Stir at 45–60°C in the presence of molecular sieves (to remove EtOH byproduct and drive equilibrium).
-
Validation: Reaction is slower (24–48h). Monitor via HPLC.[1]
-
-
Workup: Filter off the enzyme beads (reusable). Concentrate filtrate.[1]
Pros:
-
Racemization Free: The enzyme's chiral pocket prevents epimerization.
-
Green: No toxic coupling agents, reusable catalyst, high atom economy.
Cons:
-
Speed: Much slower than chemical methods.
-
Substrate Scope: Sterically bulky amines may not fit the enzyme active site.
Critical Analysis: The Racemization Challenge
Proline is uniquely susceptible to racemization during activation due to the formation of a bicyclic oxazolone intermediate. The tertiary amide nature of protected proline allows the carbonyl oxygen to attack the activated acid easily.
Mechanism of Racemization (Oxazolone Pathway)[2][3]
Figure 2: The oxazolone pathway is the primary cause of racemization. High activation speeds (HATU) favor the direct path; slow coupling or excess base favors the oxazolone path.
Comparative Data Summary
| Metric | HATU/COMU (Route 1) | Mixed Anhydride (Route 2) | Biocatalytic (Route 3) |
| Typical Yield | 90 – 98% | 80 – 90% | 70 – 95% |
| Racemization (%ee) | >99% (if base controlled) | >98% (at -15°C) | >99.9% (Intrinsic) |
| Atom Economy | Poor (Large leaving groups) | Good | Excellent |
| Cost / kg | High ( | Low ($) | Medium ( |
| Scalability | Moderate (Exotherm) | High | High |
| Reaction Time | 1 – 2 Hours | 1 Hour | 24 – 48 Hours |
References
-
Kuroda, H. et al. (1992). Unexpected racemization of proline phenacyl ester during coupling reactions.[2] Int. J. Pept. Protein Res. Available at: [Link]
-
Dunetz, J. R. et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Org.[4][5][6][7] Process Res. Dev. (Review of industrial routes including Mixed Anhydride).
-
Sabatini, M. et al. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science Advances. Available at: [Link]
- Faber, K. (2018). Biotransformations in Organic Chemistry.
- Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.
Sources
- 1. rsc.org [rsc.org]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Boric acid-catalyzed amidation - GalChimia [galchimia.com]
- 5. bachem.com [bachem.com]
- 6. Direct N-substituted N-thiocarboxyanhydride polymerization towards polypeptoids bearing unprotected carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide is publicly available. This guide is compiled from data on structurally similar compounds, namely piperidine and pyrrolidine derivatives, and established principles of laboratory safety. All information herein should be treated as a guideline, and a thorough risk assessment must be conducted by qualified personnel before handling this compound.
The following guide provides essential safety and logistical information for the handling and disposal of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide. Adherence to these protocols is crucial for ensuring personnel safety and environmental compliance in a laboratory setting.
Inferred Hazard Identification and Risk Assessment
Due to the absence of specific toxicological data for 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide, a conservative approach to its handling is warranted. The hazard profile is inferred from its structural components: a piperidine ring and a pyrrolidine-2-carboxamide moiety.
-
Piperidine Derivatives: The piperidine moiety is associated with significant hazards. Piperidine itself is classified as a highly flammable liquid and vapor, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage[1][2][3][4][5][6][7]. Overexposure can lead to various adverse health effects, including respiratory irritation, headache, and nausea[8].
-
Pyrrolidine Derivatives: Pyrrolidine and its derivatives are also known to be flammable, corrosive, and harmful if ingested or inhaled[9][10][11]. They can cause skin, eye, and respiratory irritation[12][13].
-
Carboxamides: While the carboxamide group is generally less reactive, it does not significantly mitigate the hazards associated with the piperidine and pyrrolidine rings.
Based on these structural analogs, 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide should be handled as a substance that is potentially:
-
Corrosive: Capable of causing severe skin burns and eye damage.
-
Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritant: May cause irritation to the respiratory system.
The following table summarizes the anticipated hazards:
| Hazard Category | Inferred Risk for 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide | Source Analogs |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be harmful or toxic. | Piperidine, Pyrrolidine[1][3][4][5][7][11] |
| Skin Corrosion/Irritation | Assumed to be corrosive, causing severe burns. | Piperidine, Pyrrolidine[2][4][5][9][10][14] |
| Serious Eye Damage/Irritation | Assumed to cause serious eye damage, potentially leading to blindness. | Piperidine, Pyrrolidine[1][2][5][13][14][15] |
| Respiratory Irritation | Assumed to be an irritant to the respiratory tract. | Piperidine, Pyrrolidine Derivatives[8][13][14][16] |
| Flammability | Assumed to be a flammable solid or liquid. | Piperidine, Pyrrolidine[1][3][4][5][10] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure risk. The following PPE should be considered mandatory when handling 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide.
Engineering Controls: The Foundation of Safety
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
Personal Protective Equipment (PPE) Protocol
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield: Standard safety glasses are insufficient. Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required to protect against splashes and potential eye contact. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing[1][2]. |
| Hand Protection | Chemical-Resistant Gloves: Nitrile or natural rubber gloves are recommended based on data for piperidine[1]. It is crucial to select gloves with a sufficient breakthrough time and to inspect them for any signs of degradation before and during use. Double-gloving is a recommended best practice to provide an additional layer of protection. |
| Skin and Body Protection | Laboratory Coat: A flame-retardant lab coat should be worn at all times to protect against skin contact. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat[17]. |
| Respiratory Protection | NIOSH-Approved Respirator: If handling the compound outside of a fume hood is unavoidable, or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with cartridges appropriate for organic vapors and ammonia should be used[1][12]. A proper fit test is essential to ensure the effectiveness of the respirator. |
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide is critical to maintaining a safe working environment.
Pre-Handling Checklist
-
Review Safety Information: Read and understand this guide and any other available safety information.
-
Locate Safety Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.
-
Prepare Spill Kit: Have a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) readily available.
-
Don PPE: Put on all required personal protective equipment as outlined in Section 2.
Handling Protocol
-
Work in a Fume Hood: Conduct all manipulations of the compound within a certified chemical fume hood.
-
Avoid Inhalation and Contact: Handle the material carefully to avoid generating dust or aerosols. Avoid all personal contact, including inhalation and skin contact[8].
-
Use Appropriate Tools: Use spatulas and other tools appropriate for handling solids to minimize the risk of spills.
-
Grounding: If handling larger quantities of a potentially flammable solid, ensure that all equipment is properly grounded to prevent static discharge[1][4][5].
-
Keep Containers Closed: Keep the container tightly sealed when not in use to prevent the release of vapors[3][8][18].
-
Handwashing: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking[8][17].
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][17].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][17].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention[1][2][17].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1][2][17].
-
Spill Response: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand. Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department[12][18].
Disposal Plan: Responsible Waste Management
Proper disposal of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide and any contaminated materials is essential for environmental protection and regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with the compound, including used gloves, weigh paper, and pipette tips, should be placed in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure lid[9][12].
-
Liquid Waste: If the compound is in solution, the liquid waste should be collected in a separate, labeled hazardous waste container. Do not mix this waste with other solvent streams unless compatibility has been confirmed[12].
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "1-(Piperidin-4-yl)pyrrolidine-2-carboxamide"[12].
Step-by-Step Disposal Protocol
-
Waste Collection: Carefully transfer all waste materials into the appropriately labeled hazardous waste container.
-
Container Decontamination: Any empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from all three rinses must be collected and added to the hazardous liquid waste container[9].
-
Waste Storage: Store the sealed hazardous waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials[9].
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed environmental waste management company[9][12]. Do not dispose of this chemical down the drain or in the regular trash[12].
Disposal Decision Tree
Caption: A step-by-step decision guide for waste disposal.
References
-
Piperidine - SAFETY DATA SHEET. (2023, March 16). Link
-
Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). Link
-
Proper Disposal of 1-Benzoylpyrrolidine: A Guide for Laboratory Professionals - Benchchem. (2025, December). Link
-
Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals - Benchchem. (2025). Link
-
4-Piperidinopiperidine - Antibodies. (n.d.). Link
-
SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23). Link
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Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.). Link
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Safety Data Sheet. (n.d.). Link
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PYRROLIDINE FOR SYNTHESIS - Loba Chemie. (2025, July 17). Link
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PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). Link
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Pyrrolidine - Apollo Scientific. (n.d.). Link
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SAFETY DATA SHEET - Fisher Scientific. (2012, May 1). Link
-
SAFETY DATA SHEET - TCI Chemicals. (n.d.). Link
-
SAFETY DATA SHEET - Fisher Scientific. (2009, June 15). Link
-
Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (n.d.). Link
-
PIPERIDINE FOR SYNTHESIS - Loba Chemie. (n.d.). Link
-
An In-depth Technical Guide to the Safe Handling of 1-(4-aminophenyl)piperidine-4-carboxamide - Benchchem. (2025). Link
-
PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories. (2024, September 3). Link
-
SAFETY DATA SHEET - Fisher Scientific. (2023, September 25). Link
-
4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem. (n.d.). Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
